molecular formula C9H7BrO2 B080311 3-Bromocinnamic acid CAS No. 14473-91-7

3-Bromocinnamic acid

Cat. No.: B080311
CAS No.: 14473-91-7
M. Wt: 227.05 g/mol
InChI Key: YEMUSDCFQUBPAL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromocinnamic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102779. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-bromophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMUSDCFQUBPAL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067729, DTXSID301034663
Record name m-Bromocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3-(3-Bromophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14473-91-7, 32862-97-8
Record name (2E)-3-(3-Bromophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14473-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(3-bromophenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032862978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-BROMOCINNAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(3-bromophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Bromocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3-(3-Bromophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-bromocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-3-(3-bromophenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 3-Bromocinnamic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromocinnamic acid, a key organic intermediate and a significant metabolite in pharmaceutical research. This document outlines its chemical and physical properties, details common synthetic protocols, and explores its applications, particularly within the context of drug development.

Core Chemical Identity and Properties

This compound, also known as m-Bromocinnamic acid, is an unsaturated aromatic carboxylic acid. The trans isomer is the most common and stable form. Its core properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueCitations
Molecular Formula C₉H₇BrO₂[1]
Molecular Weight 227.05 g/mol
CAS Number 32862-97-8 (predominantly trans)
14473-91-7[1]
IUPAC Name (2E)-3-(3-bromophenyl)prop-2-enoic acid[1]
Appearance White to light yellow crystalline powder
Melting Point 177-179 °C
Solubility Soluble in methanol

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Features
¹H NMR Data available, typically run in DMSO-d₆.[2]
¹³C NMR Data available from various sources.[1]
IR Spectroscopy Characteristic peaks include a broad O-H stretch (~2500–3300 cm⁻¹), a sharp C=O stretch (~1680–1700 cm⁻¹), and a C=C stretch (~1625 cm⁻¹).[3]

Synthesis of this compound

Two prevalent methods for the synthesis of this compound and its derivatives are the Heck reaction and the Perkin reaction. These methods offer robust pathways starting from readily available precursors.

The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. For this compound, this typically involves the coupling of an aryl halide (like 3-bromoiodobenzene) with acrylic acid.

Heck_Reaction_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Final Product A 3-Bromoiodobenzene F Combine reactants and heat (80-90°C) A->F B Acrylic Acid B->F C Palladium(II) Acetate (Catalyst) C->F D Triethylamine (Base) D->F E Acetonitrile (Solvent) E->F G Cool to room temperature F->G H Acidic Workup (HCl) G->H I Precipitation of Product H->I J Isolation via Filtration I->J K This compound J->K

Caption: Workflow for the Heck Reaction Synthesis.
The Perkin Reaction

The Perkin reaction is a classic organic reaction that produces α,β-unsaturated aromatic acids. It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.

Perkin_Reaction_Mechanism cluster_reactants Starting Materials cluster_steps Mechanism Steps aldehyde 3-Bromobenzaldehyde step2 2. Aldol Condensation (Enolate attacks Aldehyde) aldehyde->step2 anhydride Acetic Anhydride step1 1. Enolate Formation (from Acetic Anhydride) anhydride->step1 base Sodium Acetate (Base) base->step1 step1->step2 step3 3. Dehydration step2->step3 step4 4. Hydrolysis step3->step4 product This compound step4->product

Caption: Key stages of the Perkin Reaction mechanism.

Experimental Protocols

Protocol for Heck Reaction Synthesis

This microscale protocol is adapted from established laboratory procedures.

  • Reaction Setup : To a vial containing 3-bromoiodobenzene (0.500 g) dissolved in acetonitrile (710 µL), add triethylamine (618 µL), acrylic acid (153 µL), and palladium(II) acetate (0.0079 g).

  • Heating : Add a magnetic stir bar, seal the vial, and heat the mixture on a hot plate at 80-90 °C with stirring for one hour.

  • Workup : After one hour, cool the reaction mixture to room temperature.

  • Precipitation : Transfer the cooled mixture into a beaker containing 30 mL of 3 M HCl. Swirl the mixture to encourage the formation of a solid precipitate.

  • Isolation : Collect the solid product by suction filtration using a Büchner funnel.

  • Purification : The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol for Perkin Reaction Synthesis

This is a general protocol adaptable for the synthesis of this compound.

  • Reactant Mixture : In a round-bottom flask, combine 3-bromobenzaldehyde (10 mmol), acetic anhydride (15 mmol), and anhydrous sodium acetate (10 mmol).

  • Heating : Equip the flask with a reflux condenser and heat the mixture in an oil bath at 180 °C for 4-5 hours.

  • Hydrolysis : Allow the mixture to cool slightly and then pour it into a beaker containing 50 mL of water while still hot.

  • Purification : Boil the aqueous mixture for 15 minutes to hydrolyze any remaining acetic anhydride. If the product crystallizes, add a small amount of ethanol to redissolve it.

  • Isolation : Cool the solution in an ice bath. The this compound will precipitate. Collect the crystals by vacuum filtration and wash with cold water.

  • Recrystallization : Purify the crude product by recrystallization from hot water or an ethanol/water mixture.

Applications in Research and Drug Development

Cinnamic acid and its derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Metabolite of Cinromide

A primary role of this compound in drug development is as the major active metabolite of the anticonvulsant drug Cinromide (3-bromo-N-ethylcinnamamide). The metabolic pathway involves the de-ethylation and subsequent hydrolysis of the amide group. Monitoring plasma concentrations of both the parent drug and this compound is crucial during clinical testing and pharmacokinetic studies.

Metabolism parent Cinromide (3-bromo-N-ethylcinnamamide) metabolite1 3-Bromocinnamamide parent->metabolite1 De-ethylation metabolite2 This compound (Active Metabolite) metabolite1->metabolite2 Amide Hydrolysis

Caption: Metabolic pathway from Cinromide to this compound.
Scaffold for Drug Design

As a substituted cinnamic acid, the molecule serves as a valuable scaffold for the synthesis of novel therapeutic agents. The bromine atom provides a site for further functionalization via cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening against various biological targets. The inherent biological activities of the cinnamic acid core make its derivatives promising candidates for development into new drugs for treating infectious, inflammatory, and neurodegenerative diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromocinnamic acid, with a specific focus on its melting point and solubility. The information herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physicochemical Properties

This compound, also known as m-Bromocinnamic acid, is an organic compound that serves as a significant intermediate in organic synthesis.[1] It is notably the primary active metabolite of the anticonvulsant drug cinromide.[1] Understanding its physical properties is crucial for its application in medicinal chemistry and drug development.

The key quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₇BrO₂[1][2]
Molecular Weight 227.05 g/mol [1][2]
CAS Number 32862-97-8[1][3]
Appearance White to light yellow crystalline powder[1]
Melting Point 177-179 °C (lit.)[1][3][4]
Boiling Point 344.1±25.0 °C (Predicted)[1]
pKa 4.27±0.10 (Predicted)[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The known solubility characteristics of this compound are detailed below.

SolventSolubilitySource(s)
Methanol Soluble[1]
Water Insoluble[5]
Organic Solvents (General) Expected to be soluble in solvents like ethanol and acetone, based on the behavior of similar brominated cinnamic acids.[6]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the melting point and solubility of this compound.

The melting point of a crystalline solid is a key indicator of its purity.[7] Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities tend to depress the melting point and broaden the melting range.[8] The capillary method described here is a standard and widely used technique.

Objective: To accurately determine the melting range of a solid sample of this compound.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • This compound sample (must be dry and finely powdered)[7]

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry it in a desiccator.[7]

    • Place a small amount of the compound on a clean, dry surface.

    • If the sample consists of coarse crystals, use a mortar and pestle to grind it into a fine powder. This ensures efficient heat transfer.[7]

  • Loading the Capillary Tube:

    • Jab the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long hollow tube, to pack the sample tightly into the sealed end.[9]

    • The packed sample height should be approximately 1-2 mm.[10]

  • Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to heat at a medium-to-rapid rate until the temperature is about 20°C below the expected melting point (approx. 155°C for this compound).[9]

    • Reduce the heating rate significantly to about 1-2°C per minute as you approach the expected melting point. A slow heating rate is critical for an accurate measurement.

    • Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.

    • Continue heating slowly and record the temperature at which the entire sample has completely turned into a clear liquid. This is the end of the melting range.

  • Post-Measurement:

    • Allow the apparatus to cool before performing any subsequent measurements.

    • Always use a fresh sample in a new capillary tube for repeated determinations; do not reuse a previously melted sample.[9]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube (1-2 mm height) Grind->Load Pack Pack Sample Tightly Load->Pack Place Insert into Apparatus Pack->Place Heat_Fast Rapid Heat to ~20°C below MP Place->Heat_Fast Heat_Slow Slow Heat (1-2°C / min) Heat_Fast->Heat_Slow Record_T1 Record T1: First Liquid Droplet Heat_Slow->Record_T1 Record_T2 Record T2: Completely Liquid Record_T1->Record_T2 Result Melting Range (T1 - T2) Record_T2->Result

Caption: Workflow for Melting Point Determination.

This protocol provides a systematic approach to determine the solubility class of an organic compound. The principle "like dissolves like" is a fundamental guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[11] Furthermore, the solubility of acidic or basic compounds in aqueous solutions can be significantly altered by pH, which forms the basis of this classification method.[12]

Objective: To classify this compound based on its solubility in a series of aqueous and organic solvents.

Materials:

  • Test tubes and rack

  • Spatula or graduated pipettes

  • This compound sample

  • Solvents: Deionized water, Diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq)

  • pH paper

Procedure:

  • General Solubility Test:

    • Place approximately 25 mg of the solid compound (or 0.05 mL if liquid) into a small test tube.

    • Add 0.75 mL of the test solvent in small portions.

    • After each addition, shake the tube vigorously for 10-20 seconds.[13]

    • Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[11]

  • Systematic Classification Workflow:

    • Step 1: Water Solubility: Test the solubility of the compound in water. If it is water-soluble, check the solution's pH with litmus or pH paper. An acidic pH suggests a carboxylic acid, while a basic pH indicates an amine.[12] (this compound is expected to be water-insoluble).

    • Step 2: 5% NaOH Solubility: If the compound is water-insoluble, test its solubility in 5% NaOH solution. Solubility in this basic solution is a strong indication of an acidic functional group, such as a carboxylic acid or a phenol.[12][14]

    • Step 3: 5% NaHCO₃ Solubility: If the compound dissolves in 5% NaOH, test its solubility in 5% NaHCO₃. Sodium bicarbonate is a weaker base and will only dissolve stronger acids like carboxylic acids. Phenols are typically not acidic enough to dissolve in NaHCO₃.[12]

    • Step 4: 5% HCl Solubility: If the compound is insoluble in water and 5% NaOH, test its solubility in 5% HCl. Solubility in dilute acid indicates the presence of a basic functional group, most commonly an amine.

    • Step 5: Diethyl Ether Solubility: For water-soluble compounds, testing solubility in diethyl ether can provide additional information about the polarity and size of the molecule.[14]

Solubility_Analysis start Start with Unknown (this compound) water_test Test Solubility in Water start->water_test naoh_test Test Solubility in 5% NaOH water_test->naoh_test Insoluble result_polar Class: Small Polar (Alcohol, Aldehyde, etc.) water_test->result_polar Soluble nahco3_test Test Solubility in 5% NaHCO3 naoh_test->nahco3_test Soluble hcl_test Test Solubility in 5% HCl naoh_test->hcl_test Insoluble result_strong_acid Class: Strong Acid (Carboxylic Acid) nahco3_test->result_strong_acid Soluble result_weak_acid Class: Weak Acid (Phenol) nahco3_test->result_weak_acid Insoluble result_base Class: Base (Amine) hcl_test->result_base Soluble result_neutral Class: Neutral (Alkane, Alkene, etc.) hcl_test->result_neutral Insoluble

Caption: Logical Flow for Qualitative Solubility Classification.

References

Synthesis of 3-Bromocinnamic acid from 3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chemical synthesis of 3-Bromocinnamic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary focus is on the conversion of 3-bromobenzaldehyde to the target molecule through established organic reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a derivative of cinnamic acid, an unsaturated carboxylic acid. The presence of a bromine atom on the phenyl ring at the meta-position provides a site for further chemical modification, making it a versatile building block in organic synthesis. This guide details two primary and effective methods for the synthesis of this compound from 3-bromobenzaldehyde: the Perkin reaction and the Knoevenagel condensation.

Synthetic Pathways

The synthesis of this compound from 3-bromobenzaldehyde can be efficiently achieved through condensation reactions that form the characteristic α,β-unsaturated carboxylic acid structure.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the corresponding acid, to yield an α,β-unsaturated aromatic acid.[1][2] For the synthesis of this compound, 3-bromobenzaldehyde is reacted with acetic anhydride and a weak base, such as sodium acetate.[1][3]

Reaction Scheme:

3-Bromobenzaldehyde + Acetic Anhydride --(NaOAc, Δ)--> this compound

The reaction proceeds through the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of 3-bromobenzaldehyde.[3] Subsequent elimination and hydrolysis steps lead to the formation of the final product.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] In the synthesis of this compound, 3-bromobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst, such as pyridine or a mixture of pyridine and piperidine.[5][6] This reaction, specifically using malonic acid and a pyridine base, is often referred to as the Doebner modification of the Knoevenagel condensation.[4][7]

Reaction Scheme:

3-Bromobenzaldehyde + Malonic Acid --(Pyridine, Δ)--> this compound + CO₂ + H₂O

The reaction involves the formation of a carbanion from malonic acid, which attacks the aldehyde. The resulting intermediate undergoes dehydration and decarboxylation to yield the α,β-unsaturated carboxylic acid.[4][5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the Perkin and Knoevenagel reactions.

ParameterPerkin ReactionKnoevenagel Condensation
Starting Materials 3-Bromobenzaldehyde, Acetic Anhydride3-Bromobenzaldehyde, Malonic Acid
Catalyst/Base Sodium AcetatePyridine, Piperidine
Solvent Acetic Anhydride (in excess)Pyridine
Reaction Temperature ~180°C[3]Water-bath temperature[5]
Reaction Time Several hours~5 minutes for initial reaction[5]
Yield Moderate to goodHigh (reported 93% for a similar reaction)[5]
Product Purity Requires purificationHigh
Byproducts Acetic AcidCarbon Dioxide, Water

Experimental Protocols

Perkin Reaction Protocol
  • Reactant Mixing: In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzaldehyde, a slight excess of freshly fused sodium acetate, and a molar excess of acetic anhydride.

  • Heating: Heat the reaction mixture in an oil bath to approximately 180°C for 5-8 hours.[3]

  • Hydrolysis: After cooling, pour the mixture into a beaker of cold water and stir vigorously to hydrolyze the excess acetic anhydride and precipitate the crude product.

  • Workup: Boil the aqueous mixture for a few minutes to complete the hydrolysis. If the product is a solid, it can be isolated by filtration. If it separates as an oil, an extraction with a suitable solvent (e.g., diethyl ether or ethyl acetate) is necessary.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Knoevenagel Condensation Protocol
  • Reactant Mixing: In a suitable reaction vessel, dissolve 3-bromobenzaldehyde and a molar equivalent of malonic acid in a minimal amount of pyridine. A few drops of piperidine can be added to accelerate the reaction.[5]

  • Heating: Heat the mixture on a water bath. The reaction is often initiated quickly, as evidenced by the evolution of carbon dioxide.[5]

  • Reaction Completion: Continue heating for a short period after the initial effervescence subsides to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude this compound.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.

Visualizations

The following diagrams illustrate the chemical pathways and a general workflow for the synthesis of this compound.

Perkin_Reaction 3-Bromobenzaldehyde 3-Bromobenzaldehyde Intermediate Intermediate 3-Bromobenzaldehyde->Intermediate Nucleophilic Attack Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate Enolate Formation Sodium Acetate Sodium Acetate Sodium Acetate->Intermediate Base This compound This compound Intermediate->this compound Elimination & Hydrolysis

Caption: Perkin reaction pathway for this compound synthesis.

Knoevenagel_Condensation 3-Bromobenzaldehyde 3-Bromobenzaldehyde Intermediate Intermediate 3-Bromobenzaldehyde->Intermediate Condensation Malonic Acid Malonic Acid Malonic Acid->Intermediate Carbanion Formation Pyridine Pyridine Pyridine->Intermediate Base This compound This compound Intermediate->this compound Decarboxylation

Caption: Knoevenagel condensation pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactant Mixing Reactant Mixing Reaction Reaction Reactant Mixing->Reaction Heating Quenching/Hydrolysis Quenching/Hydrolysis Reaction->Quenching/Hydrolysis Isolation Isolation Quenching/Hydrolysis->Isolation Filtration/Extraction Purification Purification Isolation->Purification Recrystallization Characterization Characterization Purification->Characterization

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound from 3-bromobenzaldehyde is readily achievable through well-established methods such as the Perkin reaction and the Knoevenagel condensation. The choice of method may depend on factors such as desired yield, available reagents, and reaction conditions. The Knoevenagel condensation, in particular, offers a high-yield and efficient route to the target compound. This guide provides the necessary theoretical and practical information for the successful synthesis and purification of this compound for research and development purposes.

References

Spectroscopic Analysis of 3-Bromocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic organic compound. It serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its chemical structure and purity is paramount for its application in research and drug development. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.

Chemical Structure and Properties

  • IUPAC Name: (2E)-3-(3-bromophenyl)prop-2-enoic acid

  • Synonyms: m-Bromocinnamic acid, trans-3-Bromocinnamic acid

  • CAS Number: 32862-97-8

  • Molecular Formula: C₉H₇BrO₂

  • Molecular Weight: 227.06 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
12.6 (broad s)singlet-1H-COOH
7.95singlet-1HAr-H
7.75doublet8.01HAr-H
7.65doublet16.01H=CH-
7.45triplet8.01HAr-H
6.70doublet16.01H=CH-

¹³C NMR (Carbon NMR) Data [1]

Solvent: DMSO-d₆[1]

Chemical Shift (δ) ppmAssignment
167.5C=O
142.5Ar-C
136.8Ar-C
133.5Ar-CH
131.2Ar-CH
129.8Ar-CH
128.5Ar-CH
122.3Ar-C-Br
121.0=CH-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is consistent with its structure as a carboxylic acid with aromatic and alkene functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (carboxylic acid)
1685StrongC=O stretch (conjugated carboxylic acid)
1625MediumC=C stretch (alkene)
1590, 1560, 1470Medium-WeakC=C stretch (aromatic ring)
980Strong=C-H bend (trans alkene)
780, 680StrongC-H bend (meta-substituted aromatic)
550MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented here corresponds to electron ionization (EI) mass spectrometry.[2]

m/zRelative Intensity (%)Assignment
228~98[M+2]⁺ (presence of ⁸¹Br isotope)
226100[M]⁺ (presence of ⁷⁹Br isotope), Molecular Ion
182~50[M-COOH]⁺
180~50[M-COOH]⁺ (with ⁷⁹Br)
102~60[C₈H₆]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

    • ¹H NMR:

      • Pulse sequence: Standard single pulse.

      • Number of scans: 16-32.

      • Relaxation delay: 1-2 seconds.

      • Spectral width: -2 to 14 ppm.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single pulse.

      • Number of scans: 1024 or more, depending on concentration.

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet-forming die.

    • Press the die under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • For a volatile solid like this compound, a direct insertion probe can be used.

    • Place a small amount of the sample in a capillary tube and insert it into the probe.

    • The probe is then inserted into the ion source of the mass spectrometer, where the sample is heated to induce vaporization.

  • Instrument Parameters:

    • Ionization Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 50-300.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) and the peak corresponding to the bromine isotope ([M+2]⁺). The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) is a key diagnostic feature.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Correlate the observed fragments with the structure of this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and potential for chemical modification. Among these, halogenated cinnamic acids, such as 3-Bromocinnamic acid, serve as important intermediates in the synthesis of various pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the isomers of this compound, with a particular focus on their stereochemistry, physicochemical properties, spectroscopic characterization, and synthetic methodologies.

Isomerism in this compound

This compound, with the chemical formula C₉H₇BrO₂, primarily exhibits geometric isomerism due to the presence of a carbon-carbon double bond in the propenoic acid side chain. This results in two diastereomers: the (E)-isomer (trans) and the (Z)-isomer (cis).

Geometric Isomers: (E)- and (Z)-3-Bromocinnamic Acid

The stereochemistry of the double bond significantly influences the physical and chemical properties of the molecule. The (E)-isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is generally more stable and more commonly available. The (Z)-isomer, with these groups on the same side, is sterically hindered and often requires specific synthetic routes to be obtained in pure form.

Physicochemical Properties

The physical properties of the (E) and (Z) isomers of this compound are expected to differ due to the variations in their molecular geometry, which affects crystal packing and intermolecular interactions.

Property(E)-3-Bromocinnamic Acid(Z)-3-Bromocinnamic Acid
Molecular Formula C₉H₇BrO₂C₉H₇BrO₂
Molecular Weight 227.05 g/mol [1][2][3]227.05 g/mol
Appearance White to light yellow crystalline powder[3]Data not readily available
Melting Point 177-179 °C[2][3][4]Data not readily available
Boiling Point 344.1 ± 25.0 °C (Predicted)[3][4]Data not readily available
Solubility Soluble in methanol.[2] Insoluble in water.[3][4][5]Data not readily available
CAS Number 32862-97-8[1][2][3]14473-91-7[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and differentiation of the (E) and (Z) isomers of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional Group(E)-3-Bromocinnamic Acid (Expected Wavenumber, cm⁻¹)(Z)-3-Bromocinnamic Acid (Expected Wavenumber, cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)[6]3300-2500 (broad)
C-H stretch (Aromatic)~3100-3000[6]~3100-3000
C=O stretch (Carboxylic acid)~1700-1680[6]~1700-1680
C=C stretch (Alkene)~1640-1620[6]~1640-1620
C-Br stretch~680-515~680-515

Note: The NIST WebBook provides an IR spectrum for m-Bromocinnamic acid (trans-3-Bromocinnamic acid).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of the isomers.

¹H NMR Spectroscopy: The coupling constant (J-value) between the vinylic protons is a key diagnostic feature.

  • (E)-isomer: The trans-vinylic protons typically exhibit a larger coupling constant, in the range of 12-18 Hz.

  • (Z)-isomer: The cis-vinylic protons show a smaller coupling constant, typically between 6-12 Hz.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those of the double bond and the carbonyl group, will differ between the two isomers. Spectral data for (E)-3-Bromocinnamic acid is available from commercial suppliers.[1]

Carbon Atom(E)-3-Bromocinnamic Acid (Expected Chemical Shift, ppm)(Z)-3-Bromocinnamic Acid (Expected Chemical Shift, ppm)
C=O~172~171
~118~117
~143~142
Aromatic Carbons~122-137~122-137

Experimental Protocols

The synthesis of this compound isomers can be achieved through various established organic reactions.

Synthesis of (E)-3-Bromocinnamic Acid via Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, which typically yields the more stable (E)-isomer.

G reagents 3-Bromobenzaldehyde + Acetic Anhydride base Sodium Acetate (Base) reagents->base Mix heating Heat (180°C) base->heating hydrolysis Acidic Workup (HCl) heating->hydrolysis product (E)-3-Bromocinnamic Acid hydrolysis->product

Methodology:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Reaction: Heat the mixture in an oil bath at 180°C for 4-5 hours with constant stirring.

  • Hydrolysis: After cooling, add water to the reaction mixture and boil for 15-20 minutes to hydrolyze the excess acetic anhydride.

  • Purification: Acidify the hot solution with concentrated hydrochloric acid until precipitation is complete.

  • Isolation: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to obtain pure (E)-3-Bromocinnamic acid.

Stereoselective Synthesis of (Z)-3-Bromocinnamic Acid

A plausible route for the synthesis of the (Z)-isomer involves the bromination of (E)-3-Bromocinnamic acid followed by a stereoselective dehydrobromination.

G start (E)-3-Bromocinnamic Acid bromination Bromination (Br₂) start->bromination intermediate 2,3-Dibromo-3-(3-bromophenyl)propanoic acid bromination->intermediate dehydrobromination Stereoselective Dehydrobromination (Base) intermediate->dehydrobromination product (Z)-3-Bromocinnamic Acid dehydrobromination->product

Methodology:

  • Bromination: Dissolve (E)-3-Bromocinnamic acid in a suitable solvent (e.g., glacial acetic acid) and add a solution of bromine (1 equivalent) in the same solvent dropwise at room temperature. Stir until the bromine color disappears.

  • Isolation of Dibromo Intermediate: Precipitate the 2,3-dibromo-3-(3-bromophenyl)propanoic acid by adding water. Collect the solid by filtration and wash with cold water.

  • Dehydrobromination: Treat the dibromo intermediate with a suitable base (e.g., potassium carbonate or triethylamine) in a solvent like DMF. The reaction conditions (temperature and reaction time) need to be carefully controlled to favor the formation of the (Z)-isomer.[8]

  • Workup and Purification: After the reaction is complete, acidify the mixture and extract the product with an organic solvent. The (Z)-isomer can then be purified by column chromatography or recrystallization.

Potential Applications in Drug Development

Cinnamic acid and its derivatives have been investigated for a wide range of pharmacological activities. This compound is a known metabolite of the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide) and may possess anticonvulsant properties itself.[3] The different stereoisomers of this compound could exhibit distinct biological activities and metabolic profiles, making their selective synthesis and characterization crucial for drug discovery and development.

Conclusion

This technical guide has provided a detailed overview of the isomers of this compound, with a focus on their stereochemistry, physicochemical properties, and synthetic methodologies. While comprehensive data is available for the (E)-isomer, further research is required to fully characterize the (Z)-isomer. The synthetic protocols outlined here provide a foundation for the preparation of both isomers, which are valuable building blocks for the development of novel therapeutic agents and other fine chemicals. The distinct properties of these stereoisomers underscore the importance of stereochemistry in chemical and pharmaceutical research.

References

The Obscure Presence of Brominated Cinnamic Acids in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the natural occurrence of brominated cinnamic acids, a class of compounds at the intersection of phenylpropanoid biosynthesis and halogen metabolism in marine environments. While free brominated cinnamic acids are not widely documented, evidence points towards their existence as derivatives, primarily within the complex secondary metabolite profiles of certain marine algae. This document provides a comprehensive overview of the current state of knowledge, focusing on the most promising biological sources, methodologies for their study, and potential biological activities.

Natural Occurrence: An Emphasis on Marine Red Algae

The primary source of naturally occurring brominated aromatic compounds is marine algae, particularly red algae (Rhodophyta).[1][2][3] While the literature is abundant with reports of various bromophenols, the direct isolation of brominated cinnamic acid (phenylpropenoic acid) is rare. However, research into the chemical composition of the red alga Asparagopsis armata has identified the presence of cinnamic acid derivatives, specifically those of caffeic acid and p-coumaric acid.[1][4] The polar extracts of A. armata are known to be rich in brominated phenolics, with these cinnamic acid derivatives being predominant, strongly suggesting their bromination.[1]

Asparagopsis species are renowned for their production of a vast array of halogenated compounds, with bromoform being the most abundant.[5] The biosynthesis of these compounds is mediated by bromoperoxidase enzymes, which utilize bromide from seawater.[3] Cinnamic acids are key intermediates in the shikimic acid pathway, which is responsible for the biosynthesis of most phenolic compounds in algae. It is therefore plausible that brominated cinnamic acid derivatives are formed as part of this metabolic pathway.

Table 1: Summary of Key Brominated Compounds Identified in Asparagopsis Species

Compound ClassSpecific Compound Example(s)Source Organism(s)Typical Concentration RangeCitation(s)
Halomethanes Bromoform (CHBr₃)Asparagopsis taxiformis, Asparagopsis armata1.39 - 2.04 mg/g dry weight[5]
DibromochloromethaneAsparagopsis armataPresent, often lower than bromoform[5]
Brominated Acetic Acids Dibromoacetic acidAsparagopsis armataMajor component of extracts[6]
Bromochloroacetic acidAsparagopsis armataIdentified in extracts[5]
Brominated Cinnamic Acid Derivatives Brominated p-coumaric acid derivativesAsparagopsis armataIdentified, quantification not reported[1][4]
Brominated caffeic acid derivativesAsparagopsis armataIdentified, quantification not reported[1][4]
Other Brominated Phenols Various simple and complex bromophenolsNumerous red algae (e.g., Rhodomela, Laurencia)Highly variable[2][3]

Experimental Protocols

The study of brominated cinnamic acids from marine algae requires robust methods for their extraction, isolation, and structural elucidation. The following protocols are representative of the methodologies employed in the analysis of brominated phenolic compounds from sources like Asparagopsis.

Extraction of Brominated Phenolic Compounds

This protocol describes a general method for the extraction of polar secondary metabolites, including brominated cinnamic acid derivatives, from algal biomass.

Materials:

  • Freeze-dried algal biomass (Asparagopsis armata)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus with 0.22 µm PTFE filters

Procedure:

  • Grind the freeze-dried algal biomass to a fine powder.

  • Suspend the powdered biomass in a 1:1 mixture of methanol and dichloromethane at a ratio of 10 mL of solvent per gram of biomass.

  • Stir the suspension at room temperature for 24 hours in the dark to prevent photodegradation of light-sensitive compounds.

  • Separate the extract from the solid residue by centrifugation at 4000 x g for 10 minutes, followed by filtration of the supernatant.

  • Repeat the extraction of the solid residue twice more with the same solvent mixture.

  • Combine the filtered extracts and remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be stored at -20°C for further analysis.

Analysis by Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS is a powerful technique for the separation and identification of compounds in complex extracts.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution:

  • A linear gradient from 5% to 95% Solvent B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

Mass Spectrometry Parameters:

  • Ionization mode: Electrospray ionization (ESI), both positive and negative modes.

  • Mass range: 100-1500 m/z

  • Data acquisition: Full scan and data-dependent MS/MS fragmentation.

Data Analysis:

  • Identification of brominated compounds is facilitated by the characteristic isotopic pattern of bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • The high-resolution mass data allows for the determination of the elemental composition of the parent ion.

  • MS/MS fragmentation patterns are used to elucidate the structure of the compounds, with characteristic losses for cinnamic acid derivatives (e.g., loss of CO₂).

Biological Activity and Signaling Pathways

While specific signaling pathways for brominated cinnamic acids are not yet elucidated, extracts from Asparagopsis armata containing these compounds have demonstrated various biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition.[3][6]

The anti-inflammatory properties are particularly noteworthy. Ethanolic extracts of A. armata have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4] This suggests an interaction with the inflammatory signaling cascade.

Below is a diagram representing a plausible anti-inflammatory signaling pathway that could be modulated by the phenolic compounds present in Asparagopsis extracts.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO L-arginine to L-citrulline Inflammation Inflammation NO->Inflammation Asparagopsis_extract Asparagopsis Extract (Brominated Phenolics) Asparagopsis_extract->NFkB Inhibition? Asparagopsis_extract->iNOS_protein Inhibition?

Caption: Plausible anti-inflammatory mechanism of Asparagopsis extracts.

The diagram illustrates that lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), initiating a signaling cascade through MyD88 that leads to the activation of the transcription factor NF-κB. NF-κB then promotes the transcription of the inducible nitric oxide synthase (iNOS) gene, leading to the production of nitric oxide (NO) and subsequent inflammation. The brominated phenolic compounds in Asparagopsis extracts may exert their anti-inflammatory effects by inhibiting key points in this pathway, such as the activation of NF-κB or the activity of the iNOS enzyme.

Future Directions

The study of naturally occurring brominated cinnamic acids is still in its infancy. Future research should focus on:

  • Isolation and definitive structure elucidation of the brominated p-coumaric and caffeic acid derivatives from Asparagopsis armata.

  • Quantitative analysis of these compounds in different populations and under various environmental conditions.

  • Elucidation of the specific biosynthetic pathways leading to their formation.

  • In-depth investigation of their biological activities and the specific molecular targets and signaling pathways they modulate.

This knowledge will be invaluable for drug development professionals seeking to leverage the unique chemical space of marine natural products for therapeutic applications.

References

The Biological Role of 3-Bromocinnamic Acid as a Metabolite of Cinromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinromide, an anticonvulsant agent, undergoes extensive metabolism, leading to the formation of several metabolites, with 3-Bromocinnamic acid being a prominent product. This technical guide provides an in-depth exploration of the biological role of this compound. While its direct anticonvulsant activity remains to be definitively established, its significance lies in its formation as a major metabolite of cinromide. This document summarizes the current understanding of cinromide metabolism, the known biological activities of related cinnamic acid derivatives, and the hypothesized role of this compound. Detailed experimental protocols for further investigation and quantitative data from existing literature are presented to facilitate future research in this area.

Introduction

Cinromide (3-bromo-N-ethylcinnamamide) is a compound that has been investigated for its anticonvulsant properties. Upon administration, it is metabolized into several compounds, including the active metabolite 3-bromocinnamamide and this compound. Understanding the biological activities of these metabolites is crucial for a comprehensive understanding of the overall pharmacological profile of cinromide. While 3-bromocinnamamide has been identified as an active metabolite, the specific biological role of this compound is less clear. This guide aims to consolidate the available information and provide a framework for future research into the significance of this major metabolite.

Metabolism of Cinromide

Cinromide undergoes a complex metabolic pathway, primarily involving N-deethylation and amide hydrolysis. A study in rhesus monkeys revealed that a significant portion of a cinromide dose is converted to its metabolites.[1]

Table 1: Fractions of Cinromide Dose Metabolized in Rhesus Monkeys [1]

Metabolic ConversionMean Fraction of Dose (± SD)
Cinromide to 3-Bromocinnamamide0.53 (± 0.24)
Cinromide to this compound (direct)0.48 (± 0.32)
3-Bromocinnamamide to this compound0.53 (± 0.21)

Note: These data indicate that this compound is formed both directly from cinromide and from its intermediate metabolite, 3-bromocinnamamide, highlighting its importance in the overall metabolic cascade.

Cinromide_Metabolism Cinromide Cinromide (3-bromo-N-ethylcinnamamide) Metabolite1 3-Bromocinnamamide (Active Metabolite) Cinromide->Metabolite1 N-deethylation (0.53 ± 0.24) Metabolite2 This compound Cinromide->Metabolite2 Amide Hydrolysis (0.48 ± 0.32) Metabolite1->Metabolite2 Amide Hydrolysis (0.53 ± 0.21)

Figure 1: Metabolic Pathway of Cinromide.

Biological Activity of this compound

Anticonvulsant Activity

Direct evidence for the anticonvulsant activity of this compound is currently lacking in the scientific literature. A study that screened various halogen-substituted cinnamic acid derivatives for anticonvulsant properties reported that, in their assays, the bromine-substituted compounds did not exhibit activity.[2] This suggests that this compound itself may not be a significant contributor to the anticonvulsant effects of cinromide. However, further studies employing a broader range of anticonvulsant models are warranted to definitively confirm or refute its activity.

Interaction with B0AT1 Transporter

The parent drug, cinromide, and structurally similar compounds have been identified as inhibitors of the neutral amino acid transporter B0AT1 (SLC6A19).[3][4] This transporter plays a crucial role in the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[5] Inhibition of B0AT1 is a potential therapeutic strategy for metabolic disorders. The IC50 value for cinromide's inhibition of B0AT1 has been reported to be approximately 0.5 μM.[3] The inhibitory activity of this compound on B0AT1 has not been specifically determined. Given its structural similarity to cinromide, it is plausible that it may also interact with this transporter, although likely with different potency.

B0AT1_Inhibition_Workflow cluster_screening In Vitro B0AT1 Inhibition Assay cluster_interpretation Data Interpretation Compound This compound Assay Cell-based Assay (e.g., radioactive substrate uptake) Compound->Assay B0AT1 B0AT1 Transporter (SLC6A19) B0AT1->Assay Measurement Measure Inhibition (Determine IC50) Assay->Measurement IC50 IC50 Value Measurement->IC50 Potency Determine Inhibitory Potency IC50->Potency SAR Structure-Activity Relationship (Compare with Cinromide) Potency->SAR

Figure 2: Experimental Workflow for B0AT1 Inhibition Assay.
Potential Interaction with Ion Channels and Receptors

Other cinnamic acid derivatives have been shown to exert their anticonvulsant effects through modulation of voltage-gated sodium channels or by interacting with the GABAergic system. While there is no direct evidence for this compound, these remain plausible, yet unproven, mechanisms of action that warrant investigation.

Experimental Protocols

Anticonvulsant Activity Screening (Hypothetical Protocol for this compound)

This protocol is based on standard methods for anticonvulsant drug screening.

Objective: To determine the potential anticonvulsant activity and neurotoxicity of this compound.

Models:

  • Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for myoclonic seizures.

  • Rotarod Test: To assess neurotoxicity (motor impairment).

Procedure:

  • Animals: Male Swiss mice (20-25 g).

  • Drug Preparation: this compound is suspended in 0.5% methylcellulose.

  • Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control group receives 0.5% methylcellulose.

  • MES Test: At a predetermined time after drug administration (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes. Protection is defined as the absence of the hind limb tonic extensor component of the seizure.

  • scPTZ Test: At a predetermined time after drug administration, inject pentylenetetrazole (e.g., 85 mg/kg) subcutaneously. Observe the animals for 30 minutes. Protection is defined as the failure to observe a 5-second episode of clonic spasms.

  • Rotarod Test: Place mice on a rotating rod (e.g., 6 rpm) at various time points after drug administration. The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) in three successive trials is indicative of neurotoxicity.

  • Data Analysis: Determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity using probit analysis. The protective index (PI) is calculated as TD50/ED50.

Quantification of this compound in Plasma by HPLC (Adapted Protocol)

This protocol is a general guideline and would require optimization and validation.

Objective: To quantify the concentration of this compound in plasma samples.

Method: High-Performance Liquid Chromatography (HPLC) with UV detection.

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., another cinnamic acid derivative not present in the sample).

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Quantitative Data Summary

Table 2: Pharmacokinetic and In Vitro Activity Data (Cinromide and Related Compounds)

CompoundParameterValueSpecies/SystemReference
CinromideIC50 (B0AT1 Inhibition)~ 0.5 µMIn vitro (cell-based assay)[3]
CinromideFraction metabolized to this compound0.48 (± 0.32)Rhesus Monkey[1]
3-BromocinnamamideFraction metabolized to this compound0.53 (± 0.21)Rhesus Monkey[1]
Bromine-substituted Cinnamic AcidsAnticonvulsant Activity (MES screen)InactiveMouse[2]

Discussion and Future Directions

The available evidence indicates that this compound is a major metabolite of cinromide. However, its direct contribution to the anticonvulsant effects of the parent drug is questionable based on the limited screening data available. The primary biological role of this compound may be related to its potential interaction with the B0AT1 transporter, a target of cinromide. Future research should focus on:

  • Definitive Anticonvulsant Screening: Comprehensive evaluation of this compound in a battery of anticonvulsant models (e.g., MES, scPTZ, 6-Hz) to conclusively determine its activity profile.

  • B0AT1 Inhibition Assay: Determination of the IC50 value of this compound for the B0AT1 transporter to understand its potential contribution to the inhibition of this transporter following cinromide administration.

  • Pharmacokinetic Studies: Detailed pharmacokinetic studies of this compound itself to understand its absorption, distribution, metabolism, and excretion profile.

  • Mechanism of Action Studies: If any biological activity is confirmed, further studies to elucidate the mechanism of action, including its effects on voltage-gated sodium channels and GABAergic systems, would be necessary.

Conclusion

This compound is a quantitatively significant metabolite of the anticonvulsant cinromide. While its direct anticonvulsant activity has not been demonstrated, its formation represents a major metabolic pathway for the parent drug. The potential for this metabolite to interact with the B0AT1 amino acid transporter, a known target of cinromide, warrants further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to further elucidate the precise biological role of this compound and its contribution to the overall pharmacology of cinromide.

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 3-Bromocinnamic acid. Due to a notable lack of specific experimental data in publicly accessible literature for this compound, this document focuses on detailing the established experimental protocols for determining these crucial parameters. The methodologies outlined below are standard for characterizing similar organic molecules and serve as a robust framework for any future empirical studies on this compound.

Physicochemical and Thermochemical Data

While experimental thermochemical data for this compound remains largely uncharacterized, its fundamental physicochemical properties have been documented. These are summarized in the table below.

PropertyValueCitations
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.05 g/mol
Melting Point 177-179 °C
Physical Appearance White to light yellow crystal powder
Solubility Insoluble in water

Note: The following thermochemical properties are currently undetermined experimentally for this compound. The subsequent sections detail the methodologies for their determination.

Thermochemical PropertySymbol (Unit)Experimental Value
Standard Enthalpy of Formation ΔHf° (kJ/mol)Not available
Standard Enthalpy of Combustion ΔHc° (kJ/mol)Not available
Enthalpy of Sublimation ΔHsub° (kJ/mol)Not available
Vapor Pressure P (Pa)Not available

Experimental Protocols for Thermochemical Characterization

The following sections provide detailed methodologies for the experimental determination of the key thermochemical properties of this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a constant-volume bomb calorimeter. For an organobromine compound like this compound, specific considerations are necessary to ensure accurate measurements.

Experimental Workflow for Combustion Calorimetry

prep Sample Preparation comb Combustion prep->comb Pelletized sample calib Calorimeter Calibration analysis Data Analysis calib->analysis Heat Capacity (C_cal) comb->analysis Temperature Rise (ΔT) result ΔHc° Calculation analysis->result

Caption: Workflow for determining the enthalpy of combustion.

Methodology:

  • Sample Preparation: A pellet of precisely weighed this compound (approximately 1 gram) is placed in a crucible within the bomb calorimeter. A fuse wire is attached to the sample to facilitate ignition.

  • Bomb Preparation: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state and to dissolve the bromine-containing products.

  • Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

  • Analysis of Products: The contents of the bomb are analyzed to determine the extent of nitric acid formation (from residual nitrogen in the bomb) and to ensure complete combustion. For bromine-containing compounds, the final state of bromine (e.g., as HBr in the aqueous solution) must be well-defined.

  • Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of this compound is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of any side products like nitric acid. The standard enthalpy of combustion is then calculated from the corrected heat of combustion.

Determination of Enthalpy of Fusion and Heat Capacity using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a key technique for measuring the enthalpy of fusion (melting) and the heat capacity of a substance.

Experimental Workflow for DSC Analysis

sample_prep Sample Preparation heating_cycle Heating Program sample_prep->heating_cycle Sealed pan instrument_setup Instrument Setup & Calibration instrument_setup->heating_cycle data_acq Data Acquisition heating_cycle->data_acq data_analysis Thermogram Analysis data_acq->data_analysis Heat flow vs. Temp

Caption: General workflow for Differential Scanning Calorimetry.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard with a known melting point and enthalpy of fusion, such as indium.

  • Experimental Run: The sample and reference pans are placed in the DSC cell. The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) over a range that encompasses the melting point of this compound.

  • Data Analysis: The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference. The resulting thermogram shows a peak corresponding to the melting of the sample. The area under this peak is integrated to determine the enthalpy of fusion (ΔHfus). The heat capacity (Cp) can also be determined from the shift in the baseline of the thermogram.

Determination of Vapor Pressure and Enthalpy of Sublimation using the Knudsen Effusion Method

The Knudsen effusion method is suitable for determining the low vapor pressures of solids. The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Logical Diagram of Knudsen Effusion Principle

cluster_0 Knudsen Cell (High Vacuum) cell Sample in Equilibrium (Solid <=> Vapor) orifice Effusion Orifice cell->orifice Vapor Effuses mass_loss Measure Mass Loss over Time (dm/dt) orifice->mass_loss calc Calculate Vapor Pressure (P) using Knudsen Equation mass_loss->calc temp_dep Repeat at Different Temperatures (T) calc->temp_dep clausius Plot ln(P) vs. 1/T (Clausius-Clapeyron) temp_dep->clausius sublimation Determine ΔH_sub° from Slope clausius->sublimation

Caption: Principle of vapor pressure and sublimation enthalpy determination.

Methodology:

  • Apparatus Setup: A Knudsen cell, which is a small container with a precisely machined small orifice, is loaded with a sample of this compound.

  • Measurement: The cell is placed in a high-vacuum chamber and heated to a constant, known temperature. The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured over a period of time using a sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure (P) at that temperature is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:

    • dm/dt is the rate of mass loss

    • A is the area of the orifice

    • R is the ideal gas constant

    • T is the absolute temperature

    • M is the molar mass of the effusing vapor

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔHsub°) is determined from the slope of a plot of ln(P) versus 1/T, according to the integrated form of the Clausius-Clapeyron equation.

Conclusion

The thermochemical properties of this compound are essential for understanding its stability, reactivity, and potential applications in drug development and materials science. While direct experimental data is currently lacking, the well-established methodologies of bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method provide clear pathways for the determination of its enthalpy of combustion, enthalpy of fusion, heat capacity, vapor pressure, and enthalpy of sublimation. The protocols and frameworks provided in this guide are intended to facilitate future research and a more complete characterization of this compound.

Methodological & Application

Synthesis of Derivatives from 3-Bromocinnamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from 3-bromocinnamic acid. This versatile building block serves as a key starting material for a range of organic transformations, yielding compounds with significant potential in medicinal chemistry and materials science. The protocols outlined herein cover Suzuki-Miyaura coupling, Heck reaction, amide formation, and esterification, providing a comprehensive guide for the synthesis of diverse molecular scaffolds.

General Synthetic Strategies

This compound offers multiple reactive sites for derivatization: the carboxylic acid group, the alkene double bond, and the aryl bromide. This allows for a variety of synthetic transformations, including cross-coupling reactions to form new carbon-carbon bonds at the 3-position of the phenyl ring, and functionalization of the carboxylic acid to generate esters and amides.

I. Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl Cinnamic Acids

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-carbon bond between the this compound and various arylboronic acids. This reaction is instrumental in the synthesis of 3-aryl cinnamic acid derivatives, which are precursors to a wide range of biologically active molecules.

Quantitative Data for Suzuki-Miyaura Coupling

The following data is based on reactions with substrates similar to this compound, such as 3-bromobenzoic acid, and serves as a representative guide.

EntryArylboronic AcidProductCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid3-Phenylcinnamic acidPd(PPh₃)₄K₂CO₃Toluene/Water90-10012-2485-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)cinnamic acidPd(PPh₃)₄K₂CO₃Toluene/Water90-10012-2488-98
34-Fluorophenylboronic acid3-(4-Fluorophenyl)cinnamic acidPd(PPh₃)₄K₂CO₃Toluene/Water90-10012-2480-90
43-Nitrophenylboronic acid3-(3-Nitrophenyl)cinnamic acidPd(PPh₃)₄K₂CO₃Toluene/Water90-10012-2475-85
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound, the desired arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add the toluene and water solvent system.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 3-aryl cinnamic acid.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 3-Aryl Cinnamic Acid 3-Aryl Cinnamic Acid Reaction->3-Aryl Cinnamic Acid Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling of this compound.

II. Heck Reaction for the Synthesis of Substituted Cinnamic Acids

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This method can be employed to further functionalize the double bond of this compound or to couple it with other alkenes, leading to a variety of substituted derivatives. A common application involves the reaction of an aryl halide with an acrylate to form a cinnamate derivative.[2]

Quantitative Data for Heck Reaction

The following data is based on representative Heck reactions and serves as a general guide.

EntryAlkeneProductCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1Ethyl acrylateEthyl 3-(3-bromophenyl)acrylatePd(OAc)₂/PPh₃Et₃NAcetonitrile80-10012-2470-85
2Styrene1-(3-Bromophenyl)-2-phenylethenePd(OAc)₂/PPh₃Et₃NDMF100-12016-3065-80
3Acrylonitrile3-(3-Bromophenyl)acrylonitrilePd(OAc)₂/PPh₃K₂CO₃DMF1002475-90
Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., ethyl acrylate) (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Acetonitrile (10 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add acetonitrile, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction This compound->Reaction Alkene Alkene Alkene->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Substituted Cinnamic Acid Derivative Substituted Cinnamic Acid Derivative Reaction->Substituted Cinnamic Acid Derivative Heck Reaction

Heck Reaction of this compound.

III. Amide Synthesis from this compound

The carboxylic acid moiety of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for this transformation.

Quantitative Data for Amide Synthesis

The following data is based on HATU-mediated couplings of various carboxylic acids and serves as a representative guide.

EntryAmineProductCoupling AgentBaseSolventTemp. (°C)Time (h)Yield (%)
1BenzylamineN-Benzyl-3-bromocinnamideHATUDIPEADMFRT2-685-95
2Morpholine3-Bromo-1-(morpholino)-3-phenylprop-2-en-1-oneHATUDIPEADMFRT3-880-90
3AnilineN-Phenyl-3-bromocinnamideHATUDIPEADMFRT4-1275-85
Experimental Protocol: Amide Synthesis using HATU

Materials:

  • This compound (1.0 mmol)

  • Amine (1.1 mmol)

  • HATU (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add HATU to the mixture and stir for another 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous lithium chloride solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure amide derivative.

Amide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in anhydrous DMF B Add DIPEA A->B C Add HATU (Pre-activation) B->C D Add Amine C->D E Stir at Room Temperature (2-12 h) D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with LiCl and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Amide Derivative J->K

Experimental Workflow for Amide Synthesis.

IV. Fischer Esterification of this compound

Fischer esterification is a classic method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst.[3] This reaction is an equilibrium process, and an excess of the alcohol is often used to drive the reaction to completion.

Quantitative Data for Fischer Esterification

The following data is based on the esterification of cinnamic acid and serves as a representative guide.

EntryAlcoholProductCatalystTemp. (°C)Time (h)Yield (%)
1MethanolMethyl 3-bromocinnamateH₂SO₄Reflux4-885-95
2EthanolEthyl 3-bromocinnamateH₂SO₄Reflux5-1080-90
3n-PropanolPropyl 3-bromocinnamateH₂SO₄Reflux6-1275-85
Experimental Protocol: Fischer Esterification

Materials:

  • This compound (1.0 mmol)

  • Alcohol (e.g., ethanol, 10 mL, excess)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, ~0.1 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation or column chromatography if necessary.[4]

Applications in Research and Drug Development

Derivatives of cinnamic acid are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[5][6] The derivatives synthesized from this compound are of particular interest to researchers in drug development for several reasons:

  • 3-Aryl Cinnamic Acids: The introduction of a second aryl ring via Suzuki coupling can significantly modulate the biological activity of the parent molecule. These derivatives can serve as scaffolds for the development of novel therapeutic agents targeting a variety of diseases.[7]

  • Cinnamic Amides and Esters: Modification of the carboxylic acid group to form amides and esters alters the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity. This can lead to improved pharmacokinetic profiles and enhanced biological activity.[8] Cinnamic acid amides, in particular, have shown promising antimicrobial and anticancer activities.[9]

  • Further Functionalization: The bromine atom and the double bond provide handles for further synthetic modifications, allowing for the creation of a diverse library of compounds for high-throughput screening and lead optimization in drug discovery programs.

The protocols and data presented in this document provide a solid foundation for the synthesis and exploration of novel this compound derivatives for various applications in chemical and pharmaceutical research.

References

Application Notes and Protocols: 3-Bromocinnamic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-Bromocinnamic acid as a versatile precursor in the synthesis of pharmaceutically active compounds. The following sections detail its application in the development of an anticancer agent and an anticonvulsant, providing comprehensive experimental protocols, quantitative data, and visualizations of the relevant biological pathways and synthetic workflows.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable starting material in organic synthesis. Its chemical structure, featuring a reactive carboxylic acid group, a carbon-carbon double bond, and a bromine-substituted phenyl ring, allows for a variety of chemical modifications. This makes it an attractive precursor for the synthesis of diverse molecular scaffolds with potential therapeutic applications. This document outlines its use in the synthesis of a novel anticancer agent and the anticonvulsant drug, Cinromide.

Application 1: Synthesis of an Anticancer Agent - Metronidazole Ester Derivative

This compound can be utilized in the synthesis of ester derivatives with potential anticancer properties. One such example is the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (E)-3-(3-bromophenyl)propenoate, a compound designed to target Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. These receptors are often overexpressed in various cancers and play a crucial role in tumor cell proliferation and survival.

Biological Significance and Signaling Pathway

The synthesized this compound metronidazole ester has been evaluated as an inhibitor of EGFR and HER-2 kinases.[1] The signaling pathways initiated by these receptors are critical in cancer progression. Upon activation by their respective ligands, EGFR and HER-2 form homo- or heterodimers, leading to the autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation event triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which promote cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the this compound derivative can block these oncogenic signals.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_HER2_Dimer EGFR/HER2 Dimer EGFR->EGFR_HER2_Dimer HER2 HER2 HER2->EGFR_HER2_Dimer PI3K PI3K EGFR_HER2_Dimer->PI3K Activation RAS RAS EGFR_HER2_Dimer->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Drug This compound Metronidazole Ester Drug->EGFR_HER2_Dimer Inhibition

Caption: EGFR/HER-2 Signaling Pathway Inhibition.

Experimental Protocol: Synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (E)-3-(3-bromophenyl)propenoate

This protocol is adapted from general procedures for the synthesis of similar metronidazole esters.[2]

Step 1: Synthesis of Cinnamoyl Chloride

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 g of this compound in 10 mL of dry dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add 5 mL of thionyl chloride dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the initial addition, add an additional 3 mL of thionyl chloride over 15 minutes.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain 3-bromocinnamoyl chloride as a crude product, which can be used in the next step without further purification.

Step 2: Esterification with Metronidazole

  • In a round-bottom flask, dissolve 0.17 g of metronidazole in 10 mL of toluene and cool the mixture in an ice bath.

  • Slowly add a solution of 0.2 g of the crude 3-bromocinnamoyl chloride in 5 mL of toluene dropwise over 30 minutes.

  • Allow the reaction to stir and warm to room temperature.

  • Heat the reaction mixture to 110 °C under reflux.

  • Add 0.05 mL of pyridine to the reaction mixture at 1-hour intervals (two additions).

  • Monitor the reaction by TLC until completion.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed successively with 5% HCl solution, 5% NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Analytical Data
This compoundC₉H₇BrO₂227.05-177-179-
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (E)-3-(3-bromophenyl)propenoateC₁₅H₁₄BrN₃O₄380.20N/AN/A¹H NMR (CDCl₃, 300 MHz): δ 2.55 (s, 3H), 4.57 (t, J = 4.8 Hz, 2H), 4.67 (t, J = 4.9 Hz, 2H), 6.32 (d, J = 15.9 Hz, 1H), 7.37 (d, J = 8.6 Hz, 2H), 7.52–7.61 (m, 3H), 7.98 (s, 1H). ESI-MS: m/z 380.0 [M+H]⁺.[3]

N/A: Data not available in the cited literature.

Application 2: Synthesis of the Anticonvulsant Cinromide

This compound is a known metabolite of the anticonvulsant drug Cinromide (3-bromo-N-ethylcinnamamide).[4] This metabolic relationship suggests that this compound can serve as a direct precursor for the synthesis of Cinromide through an amidation reaction.

Biological Significance and Mechanism of Action

While the specific mechanism of action for Cinromide is not definitively established, many anticonvulsant drugs exert their effects by modulating neuronal excitability.[5][6] Common mechanisms include the blockade of voltage-gated sodium channels, enhancement of GABAergic inhibition, or reduction of glutamatergic excitation.[7] The diagram below illustrates a generalized workflow for the synthesis and a plausible mechanism of action for an anticonvulsant derived from this compound.

Anticonvulsant_Synthesis_and_Action cluster_synthesis Synthesis cluster_action Pharmacological Action 3BCA 3-Bromocinnamic Acid Amidation Amidation with Ethylamine 3BCA->Amidation Cinromide Cinromide Amidation->Cinromide Na_Channel Voltage-gated Na+ Channel Cinromide->Na_Channel Blockade Neuron Presynaptic Neuron Post_Neuron Postsynaptic Neuron Neuron->Post_Neuron Neurotransmission Action_Potential Action Potential Propagation Na_Channel->Action_Potential Inhibition

Caption: Synthesis and Proposed Mechanism of Cinromide.

Experimental Protocol: Synthesis of Cinromide (3-bromo-N-ethylcinnamamide)

This protocol is based on a general optimized procedure for the N-amidation of cinnamic acid using a carbodiimide coupling agent.[8]

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 mmol) in anhydrous tetrahydrofuran (THF).

  • Stir the solution at room temperature for 10 minutes.

  • Slowly add ethylamine (1.0 mmol) to the reaction mixture over 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 150 minutes under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Treat the residue with water and extract with ethyl acetate.

  • Wash the organic extract with 5% HCl solution, followed by 5% NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude Cinromide can be further purified by recrystallization.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Analytical Data
This compoundC₉H₇BrO₂227.05-177-179-
CinromideC₁₁H₁₂BrNO254.12>90*N/ASpectroscopic data would be required for full characterization (e.g., ¹H NMR, ¹³C NMR, IR, MS). Specific data for this synthesis is not available in the searched literature.

*The yield is an estimate based on optimized amidation protocols for similar cinnamic acids.[8] N/A: Data not available in the cited literature.

Conclusion

This compound is a readily available and versatile precursor for the synthesis of bioactive molecules. The examples of an anticancer metronidazole ester and the anticonvulsant Cinromide demonstrate its utility in accessing diverse pharmaceutical scaffolds. The synthetic routes are generally straightforward, involving standard organic reactions such as esterification and amidation. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, highlighting the potential of this compound in the discovery of new therapeutic agents.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Heck coupling reaction, with a specific focus on the use of 3-bromocinnamic acid as an aryl halide substrate. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted alkenes.[1][2] This methodology is of significant interest in pharmaceutical and materials science for the synthesis of complex organic molecules.

Introduction to the Heck Coupling Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] The reaction is highly valued for its tolerance of a wide variety of functional groups, including esters, ketones, aldehydes, and alcohols.[2]

The catalytic cycle of the Heck reaction is a well-established process that proceeds through several key steps:

  • Oxidative Addition: A palladium(0) species undergoes oxidative addition to the aryl or vinyl halide (e.g., this compound), forming a Pd(II) intermediate.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, which forms the new carbon-carbon double bond of the product and a hydrido-palladium complex.

  • Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the hydrido-palladium complex, regenerating the active Pd(0) catalyst.

Applications in Synthesis

The Heck coupling of this compound with various alkenes provides a direct route to a diverse range of substituted dienoic acids and their derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For example, the resulting stilbene and cinnamic acid derivatives are scaffolds found in numerous biologically active compounds.

Quantitative Data Summary

While specific data for the Heck coupling of this compound is not extensively available in the public domain, the following tables summarize typical reaction conditions and reported yields for analogous Heck reactions involving other aryl bromides. This data provides a comparative basis for the optimization of reactions with this compound.

Table 1: Heck Coupling of Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF/H₂O80495
24-BromophenolPd(OAc)₂ (1)P(o-tol)₃ (6)Et₃NEt₃N1001257
3BromobenzenePd/C-K₂CO₃DMF/H₂O1001285

Table 2: Heck Coupling of Aryl Bromides with Acrylates

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromoanisolen-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃Dioxane1202498
2IodobenzeneMethyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NAcetonitrileReflux->90
34-Chloroacetophenonen-Butyl acrylatePalladacycle (0.001)-K₂CO₃DMF140295

Experimental Protocols

The following protocols are generalized procedures for performing a Heck coupling reaction with an aryl bromide like this compound. Optimization of the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary to achieve the desired yield and selectivity for a particular substrate combination.

Protocol 1: General Procedure for Heck Coupling of this compound with an Alkene

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate) (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃)) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, acetonitrile, dioxane)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the base and the alkene.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an inorganic base was used, filter the mixture to remove the salt.

  • Quench the reaction by adding water or a dilute acid solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted dienoic acid.

Protocol 2: Microwave-Assisted Heck Coupling

Microwave irradiation can often significantly reduce reaction times.

Procedure:

  • In a microwave reaction vial, combine this compound, the alkene, the palladium catalyst, the ligand, and the base.

  • Add the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a predetermined time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1.

Visualizations

Diagram 1: Catalytic Cycle of the Heck Reaction

Heck_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X Coord Alkene Coordination AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ ArPdX->AlkeneComplex Alkene Insertion Migratory Insertion AlkylPd R-CH₂-CH(Ar)-Pd(II)L₂-X AlkeneComplex->AlkylPd BetaElim β-Hydride Elimination ProductComplex [HPd(II)L₂(Product)]⁺X⁻ AlkylPd->ProductComplex ProductComplex->Pd0 HX + Product RedElim Reductive Elimination (Base)

Caption: Simplified catalytic cycle of the Heck reaction.

Diagram 2: Experimental Workflow for Heck Coupling

Heck_Workflow start Start reagents Combine Reactants: This compound, Alkene, Catalyst, Ligand, Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (80-140 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Work-up: Quench, Extract, Wash, Dry monitoring->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Suzuki Coupling of 3-Bromocinnamic Acid with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of starting materials. The synthesis of 3-aryl-cinnamic acids is of particular interest as these structural motifs are present in numerous biologically active molecules and functional materials. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 3-bromocinnamic acid with various boronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (boronic acid) is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids

The following table summarizes the expected yields for the Suzuki coupling of this compound with a selection of arylboronic acids. These yields are based on analogous reactions and provide a general guideline for expected outcomes. Actual yields may vary depending on the specific reaction conditions and purity of reagents.

EntryBoronic Acid PartnerProductExpected Yield Range (%)
1Phenylboronic Acid3-Phenylcinnamic acid85 - 98
24-Methylphenylboronic Acid3-(p-Tolyl)cinnamic acid80 - 95
34-Methoxyphenylboronic Acid3-(4-Methoxyphenyl)cinnamic acid75 - 92
43,5-Difluorophenylboronic Acid3-(3,5-Difluorophenyl)cinnamic acid70 - 88

Note: Reactions with boronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under standard conditions. Optimization of the catalyst, base, or solvent system may be required to improve yields for these substrates.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids.

Protocol 1: General Procedure for Suzuki Coupling in a Dioxane/Water System

This protocol is a standard and robust method for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 equiv)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • 1,4-Dioxane/Water mixture (4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe. Under a positive flow of the inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-cinnamic acid.

Protocol 2: Environmentally Friendly Suzuki Coupling in Water at Room Temperature

This protocol offers a greener alternative using water as the solvent at ambient temperature.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Solvent Addition: Add 5.0 mL of distilled water to the flask.

  • Reaction: Stir the mixture vigorously at room temperature under air for 1.5 hours.

  • Monitoring: The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, a precipitate of the product will form. Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization if necessary.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition This compound pd2_intermediate R-Pd(II)-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (R'-B(OH)2, Base) pd2_intermediate->transmetalation Boronic Acid pd2_diaryl R-Pd(II)-R' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Product) reductive_elimination->product

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Combine this compound, Boronic Acid, Base, and Catalyst start->setup inert Establish Inert Atmosphere (e.g., Argon Purge) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-100°C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Workup: Cool, Dilute, Wash monitor->workup purify Purification: Dry, Concentrate, Column Chromatography workup->purify product Isolated 3-Aryl-Cinnamic Acid purify->product

Caption: A general workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-bromocinnamic acid as a versatile starting material for the synthesis of various heterocyclic compounds. The protocols focus on palladium-catalyzed intramolecular cyclization reactions, which are powerful tools for constructing complex molecular architectures relevant to medicinal chemistry and drug discovery.

Application Notes

This compound is a valuable bifunctional building block for organic synthesis. It possesses a reactive aryl bromide moiety and an α,β-unsaturated carboxylic acid, which can be strategically manipulated to construct a variety of heterocyclic scaffolds. The primary application highlighted here is its use in palladium-catalyzed intramolecular Heck reactions to form nitrogen-containing heterocycles, such as isoquinolinones. This transformation is of significant interest due to the prevalence of the isoquinolinone core in numerous biologically active natural products and synthetic pharmaceuticals.

The general strategy involves the initial conversion of this compound into an appropriate amide derivative, followed by an intramolecular palladium-catalyzed cyclization. The Heck reaction, a cornerstone of modern organic synthesis, allows for the formation of a new carbon-carbon bond between the aryl bromide and the alkene of the cinnamic acid backbone, leading to the desired heterocyclic ring system. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity.

While the direct intramolecular Heck reaction of this compound itself is less common, its amide derivatives serve as excellent precursors. For instance, an N-allyl-3-bromocinnamide can be cyclized to form a substituted lactam. The following sections provide a summary of representative reaction conditions and a detailed experimental protocol for a closely related transformation, which serves as a practical guide for researchers.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of isoquinolinone derivatives via an intramolecular Heck reaction of N-allyl-N-aryl-2-bromobenzamides. This reaction is analogous to the potential cyclization of 3-bromocinnamide derivatives and provides valuable insight into typical reaction conditions and yields.

EntryPrecursorCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1N-allyl-N-phenyl-2-bromobenzamidePd(OAc)₂ (10)PPh₃ (20)Et₃NDMF100122-allyl-3-methylene-2,3-dihydroisoquinolin-1(2H)-one75
2N-allyl-N-(4-methylphenyl)-2-bromobenzamidePd(OAc)₂ (10)PPh₃ (20)Et₃NDMF100122-allyl-6-methyl-3-methylene-2,3-dihydroisoquinolin-1(2H)-one78
3N-allyl-N-(4-methoxyphenyl)-2-bromobenzamidePd(OAc)₂ (10)PPh₃ (20)Et₃NDMF100122-allyl-6-methoxy-3-methylene-2,3-dihydroisoquinolin-1(2H)-one82
4N-allyl-N-(4-chlorophenyl)-2-bromobenzamidePd(OAc)₂ (10)PPh₃ (20)Et₃NDMF100122-allyl-6-chloro-3-methylene-2,3-dihydroisoquinolin-1(2H)-one72

Note: The data presented is based on the synthesis of isoquinolinones from 2-bromobenzamide precursors, which serve as a model for the cyclization of 3-bromocinnamide derivatives.

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of an isoquinolinone derivative starting from a brominated benzoic acid, analogous to this compound.

Step 1: Synthesis of N-allyl-N-phenyl-3-bromocinnamide (Precursor Synthesis)

  • Acid Chloride Formation: To a solution of this compound (10 mmol) in dry dichloromethane (50 mL) under a nitrogen atmosphere, add oxalyl chloride (12 mmol) dropwise at 0 °C. Add a catalytic amount of dry DMF (2-3 drops).

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-bromocinnamoyl chloride.

  • Amide Formation: Dissolve the crude acid chloride in dry dichloromethane (50 mL) and cool to 0 °C.

  • To this solution, add N-allylaniline (11 mmol) followed by the dropwise addition of triethylamine (15 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure N-allyl-N-phenyl-3-bromocinnamide.

Step 2: Palladium-Catalyzed Intramolecular Heck Cyclization

  • To a sealed tube, add N-allyl-N-phenyl-3-bromocinnamide (1 mmol), palladium(II) acetate (0.1 mmol), triphenylphosphine (0.2 mmol), and triethylamine (3 mmol).

  • Add dry, degassed DMF (10 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired isoquinolinone derivative.

Visualizations

experimental_workflow start This compound acid_chloride 3-Bromocinnamoyl Chloride start->acid_chloride Oxalyl Chloride, cat. DMF, DCM amide_precursor N-allyl-N-phenyl- 3-bromocinnamide acid_chloride->amide_precursor N-allylaniline, Et3N, DCM product Isoquinolinone Derivative amide_precursor->product Pd(OAc)2, PPh3, Et3N, DMF, 100°C (Intramolecular Heck Reaction) heck_cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-Br(L2) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_alkene [Ar-Pd(II)(alkene)(L)]+ pd2_aryl->pd2_alkene Alkene Coordination alkyl_pd Alkyl-Pd(II)-L pd2_alkene->alkyl_pd Migratory Insertion pd_hydride H-Pd(II)-L alkyl_pd->pd_hydride β-Hydride Elimination pd_hydride->pd0 Reductive Elimination (+ HBr) center

Application Note: HPLC Method for the Analysis of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Bromocinnamic acid. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. This protocol is suitable for the quantification of this compound in bulk materials and can be adapted for various sample matrices. The described method is simple, accurate, and precise, making it ideal for quality control, stability studies, and research applications.

Introduction

This compound is a derivative of cinnamic acid and serves as a key intermediate in the synthesis of various organic compounds and pharmaceutical agents. A reliable and validated analytical method is crucial for ensuring the quality and purity of this compound in drug development and manufacturing processes. High-Performance Liquid Chromatography (HPLC) is a preferred technique for this purpose due to its high resolution, sensitivity, and specificity.[1] This document provides a comprehensive protocol for the determination of this compound using RP-HPLC with UV detection.

Principle of the Method

The analysis is based on reversed-phase chromatography, where the separation is governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase (C18).[2] this compound, being an organic acid, requires an acidic mobile phase to suppress the ionization of its carboxyl group.[3][4] By maintaining the analyte in its neutral, protonated form, retention is enhanced, and chromatographic peak shape is significantly improved. Quantification is achieved by measuring the UV absorbance of the analyte as it elutes from the column and comparing it to a calibration curve prepared from reference standards.

Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.

    • UV/Vis or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Reagents:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (ACS grade, ~85%).

  • Materials & Consumables:

    • Analytical column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Autosampler vials with caps and septa.

    • Syringe filters (0.45 µm, PTFE or nylon).

Experimental Protocols

Chromatographic Conditions

The optimized parameters for the HPLC analysis are summarized in the table below.

ParameterCondition
HPLC SystemStandard HPLC with UV/PDA Detector
ColumnC18, 4.6 mm x 250 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)[3][5]
Flow Rate1.0 mL/minute[3]
DetectionUV at 278 nm
Injection Volume20 µL[3][6]
Column Temperature25 °C (or ambient)[3]
Run TimeApproximately 10 minutes

Table 1: Optimized Chromatographic Conditions.

Preparation of Solutions
  • 0.1% Phosphoric Acid Solution (Aqueous Mobile Phase Component):

    • Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask.

    • Add approximately 900 mL of HPLC-grade water and mix.

    • Bring the flask to volume with HPLC-grade water and mix thoroughly.

  • Mobile Phase (Acetonitrile : 0.1% Phosphoric Acid, 60:40 v/v):

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of the 0.1% phosphoric acid solution.

    • Combine the solvents in a suitable reservoir bottle and mix well.

    • Degas the mobile phase for 10-15 minutes using sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer it to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

  • Working Standard and Calibration Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation and System Suitability

The analytical method should be validated according to ICH guidelines.[7] Before starting any analysis, the system suitability must be verified.

System Suitability

Inject the working standard solution (e.g., 25 µg/mL) five or six times and evaluate the system's performance. The results should meet the criteria specified in Table 2.

ParameterAcceptance Criteria (Typical)
Retention Time (RT)~ 6.5 minutes
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
% RSD for Peak Area≤ 2.0%[8]
% RSD for Retention Time≤ 1.0%

Table 2: Typical System Suitability Parameters and Acceptance Criteria.

Method Validation Summary

A summary of typical performance characteristics for a validated method is presented below.

Validation ParameterTypical Result
Linearity (Correlation Coefficient, R²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~ 0.2 µg/mL
Limit of Quantitation (LOQ)~ 0.7 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%

Table 3: Summary of Typical Method Validation Performance Data.[6][9]

Visualization of Experimental Workflow

The logical flow of the analytical procedure, from preparation to final data analysis, is outlined in the diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation prep_standards Standard & Calibration Solutions Preparation prep_sample Sample Preparation sys_setup HPLC System Setup & Equilibration prep_sample->sys_setup sys_suit System Suitability Test (SST) sys_setup->sys_suit cal_curve Calibration Curve Generation sys_suit->cal_curve sample_run Sample Injection & Analysis cal_curve->sample_run data_acq Data Acquisition (Chromatogram) sample_run->data_acq peak_int Peak Integration & Identification data_acq->peak_int quant Quantification (Concentration Calculation) peak_int->quant report Final Report Generation quant->report

Caption: HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the reliable and accurate quantification of this compound. The protocol is straightforward, employing common reagents and instrumentation, making it easily transferable to any analytical laboratory. Adherence to the system suitability criteria and proper method validation will ensure high-quality, reproducible results for research, development, and quality control applications.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 3-Bromocinnamic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and professionals in drug development and analytical chemistry. Due to the polar nature of the carboxylic acid group, a derivatization step is necessary to increase the volatility and thermal stability of this compound for GC-MS analysis.[1] The most common and effective method for this is silylation, which replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[2]

Overview and Principle

Gas chromatography separates volatile and semi-volatile compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column. The separated compounds then enter a mass spectrometer, which ionizes, sorts, and detects the ions based on their mass-to-charge ratio (m/z), providing both qualitative (identification) and quantitative (concentration) information.

For a polar compound like this compound, direct injection into a GC-MS system is challenging due to its low volatility and potential for thermal degradation. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS), converts the carboxylic acid to its more volatile trimethylsilyl (TMS) ester, enabling robust and reproducible analysis.[3]

Experimental Protocols

Materials and Reagents
  • This compound standard (predominantly trans, ≥98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Anhydrous sodium sulfate

  • Sample vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

Sample Preparation and Derivatization

This protocol is a general guideline and may require optimization based on the sample matrix.

  • Sample Extraction (if applicable): For solid samples, perform a suitable extraction (e.g., sonication in methanol). For liquid samples, a liquid-liquid extraction may be necessary. The final extract should be dissolved in a volatile solvent like ethyl acetate.

  • Drying: Transfer 100 µL of the sample extract or working standard solution to a clean 2 mL vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to remove all moisture as silylating reagents are moisture-sensitive.[3]

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[3]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or water bath to ensure complete derivatization.

    • Allow the vial to cool to room temperature before GC-MS injection.

The derivatization reaction is as follows: BrC₆H₄CH=CHCOOH + (CF₃CON(Si(CH₃)₃)₂) → BrC₆H₄CH=CHCOOSi(CH₃)₃ + Byproducts

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization for your specific instrument and column.

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Split (10:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program - Initial Temperature: 100°C, hold for 2 min
- Ramp: 15°C/min to 280°C
- Final Hold: Hold at 280°C for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range 50 - 400 m/z
Scan Mode Full Scan

Data Presentation and Interpretation

Qualitative Analysis

The identity of the this compound TMS derivative is confirmed by its retention time and mass spectrum. The mass spectrum of the derivatized compound will exhibit a characteristic fragmentation pattern. The molecular ion peak [M]⁺ for the TMS derivative of this compound (C₁₂H₁₅BrO₂Si) would be expected at m/z 298/300 due to the bromine isotopes (⁷⁹Br and ⁸¹Br).

Expected Mass Fragments for TMS-derivatized this compound:

m/z Interpretation
298/300Molecular Ion [M]⁺
283/285[M-CH₃]⁺
225/227[M-Si(CH₃)₃]⁺ (Loss of TMS group)
179[BrC₆H₄CH=CH]⁺
102[C₆H₄CH]⁺
73[Si(CH₃)₃]⁺
Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 283 or 298) against the concentration of the prepared working standards. The concentration of this compound in unknown samples can then be determined from this calibration curve.

Summary of Quantitative Data (Hypothetical)

Parameter Value
Retention Time (RT) ~12.5 min
Linear Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Standard/Sample Preparation B 2. Solvent Evaporation (Dryness is critical) A->B C 3. Add Pyridine & BSTFA+TMCS B->C D 4. Heat at 70°C for 60 min C->D E 5. Inject 1 µL into GC-MS D->E F 6. Chromatographic Separation (HP-5ms column) E->F G 7. Mass Spectrometry (EI, Full Scan) F->G H 8. Peak Identification (Retention Time & Mass Spectrum) G->H I 9. Quantification (Calibration Curve) H->I J 10. Reporting I->J Derivatization_Logic substance This compound (Polar, Low Volatility) problem Poor GC Performance substance->problem solution Derivatization (Silylation) problem->solution product TMS-3-Bromocinnamate (Non-polar, Volatile) solution->product with reagent BSTFA + TMCS reagent->solution outcome Good GC-MS Analysis product->outcome

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Bromocinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 3-Bromocinnamic acid via recrystallization. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: A mixed solvent system of ethanol and water is highly effective for the recrystallization of this compound and its derivatives. This compound exhibits good solubility in hot ethanol and poor solubility in cold water. This differential solubility is the key to a successful purification, allowing for the dissolution of the crude material in a minimal amount of hot ethanol, followed by the precipitation of pure crystals upon the addition of water and subsequent cooling. Methanol can also be used as the soluble solvent with water.

Q2: How do I choose the correct ratio of ethanol to water in the mixed solvent system?

A2: The optimal ratio is determined during the dissolution step. The goal is to use the minimum amount of hot ethanol to completely dissolve the crude this compound. Then, hot water is added dropwise until the solution becomes slightly cloudy (the cloud point), indicating the solution is saturated. A few more drops of hot ethanol are then added to redissolve the precipitate, ensuring that crystallization will occur from a saturated solution upon cooling.

Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range is a strong indicator of impurities remaining in your sample. The literature melting point for pure trans-3-Bromocinnamic acid is 177-179 °C.[1][2][3] Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting point range. Further recrystallization may be necessary to improve purity.

Q4: What are the common impurities in crude this compound?

A4: Common impurities can include unreacted starting materials from the synthesis, such as 3-bromobenzaldehyde, and byproducts of the reaction. Depending on the synthetic route, other related compounds could also be present as impurities.

Q5: How can I assess the purity of my recrystallized this compound?

A5: The purity can be assessed using several methods:

  • Melting Point Determination: A sharp melting point range that corresponds to the literature value (177-179 °C) indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a pure compound. The absence of spots corresponding to starting materials or byproducts is a good indicator of purity.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the compound and the absence of impurity signals.

Data Presentation

Physicochemical Properties of trans-3-Bromocinnamic Acid
PropertyValue
Molecular FormulaC₉H₇BrO₂
Molecular Weight227.05 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point177-179 °C[1][2][3]
Solubility Data
Solvent SystemTemperature (°C)Solubility ( g/100g of solvent)Notes
This compound
WaterAmbientInsoluble[1]Ideal as the "insoluble" or "anti-solvent" in a mixed solvent system.
MethanolAmbientSolubleA suitable "soluble" solvent for recrystallization.
trans-Cinnamic Acid (for estimation)
Water25~0.04Slightly soluble in water at room temperature.
Water98~0.59Solubility increases with temperature but may not be sufficient on its own.
Ethanol2523Highly soluble at room temperature, making it a good "soluble solvent".
Methanol + Water25 (298.15 K)Varies with ratioSolubility significantly increases with the addition of methanol to water.[4]
Ethanol + Water25 (298.15 K)Varies with ratioThe addition of ethanol has a more pronounced effect on increasing solubility compared to methanol.[4]

Experimental Protocols

Protocol for Recrystallization of Crude this compound

This protocol is adapted from a standard procedure for the recrystallization of cinnamic acid derivatives using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (two different sizes)

  • Hotplate with magnetic stirring

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Watch glass

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat ethanol on a hotplate. Add the minimum amount of hot ethanol to the crude solid in portions while stirring until it is completely dissolved.

  • Inducing Precipitation (Finding the Cloud Point): While keeping the ethanol solution hot, add hot deionized water dropwise with continuous stirring. Continue adding water until the solution turns persistently cloudy. This is the cloud point, indicating the solution is saturated.

  • Redissolving the Precipitate: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that crystallization begins from a perfectly saturated solution upon cooling.

  • Cooling and Crystallization: Remove the flask from the hotplate, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.

  • Isolation of Crystals: Set up a Büchner funnel with filter paper and wet the paper with a small amount of ice-cold ethanol/water mixture. Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals on the filter funnel by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and air dry or place them in a desiccator under vacuum.

  • Analysis: Determine the mass and melting point of the dried, purified this compound.

Protocol for Thin-Layer Chromatography (TLC) Analysis

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Spotting capillaries

  • Crude this compound sample

  • Recrystallized this compound sample

  • Solvent for sample preparation (e.g., ethyl acetate or acetone)

  • Mobile phase (e.g., a mixture of a non-polar and a polar solvent, such as hexane:ethyl acetate or toluene:acetic acid)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve small amounts of the crude and recrystallized this compound in a few drops of a suitable solvent like ethyl acetate.

  • Spotting: Using separate capillaries, spot the crude and recrystallized samples on the baseline of a TLC plate. It is also good practice to co-spot (apply both samples to the same spot) to aid in comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front. Allow the plate to dry and then visualize the spots under a UV lamp at 254 nm.

  • Analysis: Pure this compound should appear as a single spot. Compare the spot(s) of the crude material to the single spot of the purified product. The absence of additional spots in the recrystallized sample lane indicates successful purification. Calculate the Retention Factor (Rf) for each spot for documentation.

Troubleshooting Guides

Problem: No crystals form after cooling.

Possible Cause Solution
Too much "soluble" solvent (ethanol) was used.Reheat the solution and boil off some of the ethanol to concentrate the solution. Allow it to cool again.
The solution is not sufficiently supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution. This creates nucleation sites for crystal growth.
Seeding is required.Add a tiny crystal of pure this compound (a "seed crystal") to the cooled solution to initiate crystallization.

Problem: The product "oils out" instead of forming crystals.

Possible Cause Solution
The solution is cooling too rapidly.Reheat the solution to redissolve the oil. Allow the solution to cool much more slowly. Insulating the flask can help.
The concentration of the solute is too high.Reheat the solution to redissolve the oil and add a small amount of additional hot ethanol. Then allow it to cool slowly.
High concentration of impurities.If the problem persists, it may be necessary to perform a preliminary purification step, such as passing the crude material through a short silica plug, before recrystallization.

Problem: The yield of recrystallized product is very low.

Possible Cause Solution
Too much "soluble" solvent was used.Use the minimum amount of hot solvent necessary for dissolution. A large volume will result in a significant amount of product remaining in the mother liquor.
Premature crystallization during hot filtration (if performed).Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and depositing crystals prematurely.
Incomplete crystallization.Ensure the solution is cooled in an ice bath for a sufficient amount of time (at least 15-20 minutes) to maximize crystal formation.
Washing with warm or excessive solvent.Always use a minimal amount of ice-cold solvent to wash the collected crystals.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis cluster_end start Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve add_water Add hot water to cloud point dissolve->add_water redissolve Add a few drops of hot ethanol to clarify add_water->redissolve cool Slowly cool to room temperature, then ice bath redissolve->cool filter Vacuum filter to collect crystals cool->filter wash Wash with ice-cold ethanol/water filter->wash dry Dry the purified crystals wash->dry analyze Analyze purity (m.p., TLC) dry->analyze end Pure this compound analyze->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow cluster_problem Problem Encountered cluster_solutions Troubleshooting Steps cluster_no_crystals_solutions Solutions for No Crystals cluster_oiling_out_solutions Solutions for Oiling Out cluster_low_yield_solutions Solutions for Low Yield start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield boil_solvent Boil off excess solvent no_crystals->boil_solvent Too much solvent? scratch Scratch flask no_crystals->scratch No nucleation? seed Add seed crystal no_crystals->seed Still no crystals? reheat_slow_cool Reheat & cool slowly oiling_out->reheat_slow_cool Cooling too fast? add_more_solvent Add more hot ethanol oiling_out->add_more_solvent Too concentrated? min_solvent Use minimum solvent low_yield->min_solvent Excess solvent used? ice_bath Ensure sufficient cooling low_yield->ice_bath Incomplete crystallization? cold_wash Wash with ice-cold solvent low_yield->cold_wash Product loss during washing?

Caption: Troubleshooting guide for common recrystallization issues.

References

Troubleshooting peak tailing in HPLC analysis of 3-Bromocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 3-Bromocinnamic acid. It is designed for researchers, scientists, and drug development professionals to help resolve common issues, particularly peak tailing, and ensure robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in HPLC analysis?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a tail or "shoulder" on the right side.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 for either of these metrics typically indicates significant peak tailing.[1] This phenomenon can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds such as this compound, peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[2] The primary causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (predicted to be around 4.38), the carboxyl group will be ionized. This ionized form can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[3][4]

  • Secondary Silanol Interactions: Even at a suitable pH, highly acidic residual silanol groups on the silica surface of the column can interact with the polar carboxyl group of the analyte, causing tailing.[5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape, including tailing.[4]

  • Poor Column Condition: Degradation of the column, formation of voids, or a blocked frit can all lead to poor peak shapes.[6]

Q3: How does the mobile phase pH affect the analysis of this compound?

A3: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like this compound.[4] To achieve good peak shape and reproducible retention times, it is essential to keep the analyte in a single, non-ionized state. For this compound, this means the mobile phase pH should be at least 1.5 to 2 pH units below its pKa of approximately 4.38.[7][8] A mobile phase pH in the range of 2.5 to 3.0 is therefore recommended to ensure the carboxylic acid group is fully protonated.[9]

Q4: What type of HPLC column is best suited for analyzing this compound?

A4: A reversed-phase C18 column is the most common and suitable choice for the analysis of this compound.[9] To minimize peak tailing, it is highly recommended to use a modern, high-purity silica column that is end-capped. End-capping is a process that chemically neutralizes most of the residual silanol groups on the silica surface, thereby reducing the potential for secondary interactions with the acidic analyte.[4]

Q5: Can the choice of organic solvent in the mobile phase influence peak shape?

A5: Yes, the organic solvent can affect peak shape, though pH is typically the dominant factor for ionizable compounds. Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[10] While both can be used for the analysis of this compound, they can provide different selectivities and peak shapes due to their distinct chemical properties.[11] If you are experiencing peak tailing with one solvent, it may be beneficial to try the other.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of this compound.

Initial Checks
  • Verify System Suitability: Before troubleshooting, ensure that your HPLC system meets the system suitability criteria defined in your method, including retention time, peak area reproducibility, and column efficiency.

  • Examine the Chromatogram: Observe if peak tailing affects only the this compound peak or all peaks in the chromatogram. If all peaks are tailing, it could indicate a system-wide issue such as a blocked column frit or extra-column volume.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Investigate System Issues: - Check for blocked frit - Inspect for column void - Minimize extra-column volume check_all_peaks->system_issue Yes mobile_phase Evaluate Mobile Phase check_all_peaks->mobile_phase No end_bad Issue Persists - Consult Further system_issue->end_bad ph_check Is mobile phase pH < 3.0? mobile_phase->ph_check adjust_ph Adjust mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., phosphate or formate) ph_check->adjust_ph No buffer_check Is buffer concentration adequate (10-50 mM)? ph_check->buffer_check Yes end_good Peak Shape Improved adjust_ph->end_good adjust_buffer Increase buffer concentration buffer_check->adjust_buffer No sample_load Evaluate Sample Load buffer_check->sample_load Yes adjust_buffer->end_good reduce_conc Reduce sample concentration or injection volume sample_load->reduce_conc Yes column_eval Evaluate Column sample_load->column_eval No reduce_conc->end_good column_type Is an end-capped C18 column being used? column_eval->column_type replace_column Consider a new, high-purity, end-capped C18 column column_type->replace_column No solvent_mismatch Check for Sample Solvent Mismatch column_type->solvent_mismatch Yes replace_column->end_good flush_column Flush or regenerate the column according to manufacturer's instructions flush_column->end_bad solvent_mismatch->flush_column No dissolve_in_mp Dissolve sample in the initial mobile phase composition solvent_mismatch->dissolve_in_mp Yes dissolve_in_mp->end_good

Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Detailed Troubleshooting Steps
Potential Cause Recommended Action Rationale
Inappropriate Mobile Phase pH Verify the pH of the aqueous component of your mobile phase. Adjust the pH to be between 2.5 and 3.0 using an appropriate buffer (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[1]Maintaining the mobile phase pH well below the pKa of this compound ensures it is in its neutral, protonated form, minimizing secondary interactions.[9]
Secondary Silanol Interactions Use a high-purity, end-capped C18 column. If peak tailing persists, consider adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase (note: this is not suitable for MS detection).End-capped columns have fewer free silanol groups.[4] TEA can mask the remaining silanol groups, reducing their interaction with the analyte.
Column Overload Reduce the concentration of the sample or decrease the injection volume.Exceeding the column's loading capacity can lead to peak distortion.[4]
Sample Solvent Mismatch Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.Injecting a sample in a solvent significantly stronger than the mobile phase can cause band broadening and peak tailing.[1]
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If this does not improve the peak shape, the column may be degraded and require replacement.Contaminants accumulating on the column can create active sites that cause peak tailing.[6]
Extra-column Effects Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible. Check for any loose fittings.Excessive volume outside of the column can contribute to band broadening and peak tailing.[1]

Experimental Protocols

Standard HPLC Method for this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length (a high-purity, end-capped column is recommended).[9]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in HPLC-grade water

    • B: Acetonitrile

    • Isocratic elution with a mixture such as 60:40 (A:B, v/v). The exact ratio may need to be optimized.[9]

  • Flow Rate: 1.0 mL/minute.[9]

  • Detection: UV at an appropriate wavelength (e.g., 270-280 nm, requires experimental verification).

  • Injection Volume: 10-20 µL.[9]

  • Column Temperature: Ambient or controlled at 25 °C.

Protocol for Mobile Phase pH Optimization to Reduce Peak Tailing
  • Prepare a series of aqueous mobile phase components with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 4.5) using a suitable buffer system (e.g., phosphate or acetate buffer at a concentration of 20 mM).

  • Prepare the mobile phase by mixing the buffered aqueous component with the organic solvent (e.g., acetonitrile) in the desired ratio.

  • Equilibrate the HPLC system with the first mobile phase composition until a stable baseline is achieved.

  • Inject a standard solution of this compound and record the chromatogram.

  • Calculate the tailing factor for the this compound peak.

  • Repeat steps 3-5 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated before each injection.

  • Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

Signaling Pathway of Peak Tailing for Acidic Compounds

The following diagram illustrates the chemical interactions that can lead to peak tailing for an acidic analyte like this compound on a silica-based reversed-phase column.

Peak_Tailing_Pathway cluster_column Silica-Based C18 Stationary Phase cluster_analyte This compound silanol Residual Silanol Group (-Si-OH) ionized_silanol Ionized Silanol Group (-Si-O⁻) secondary_interaction Secondary Ionic Interaction (Strong) ionized_silanol->secondary_interaction Attraction c18 C18 Chains (Primary Retention) primary_interaction Primary Hydrophobic Interaction (Desired) c18->primary_interaction protonated_acid Protonated Form (R-COOH) protonated_acid->primary_interaction ionized_acid Ionized Form (R-COO⁻) ionized_acid->secondary_interaction Attraction mobile_phase_high_ph Mobile Phase pH ≥ pKa mobile_phase_high_ph->ionized_silanol mobile_phase_high_ph->ionized_acid mobile_phase_low_ph Mobile Phase pH < pKa mobile_phase_low_ph->protonated_acid peak_tailing Peak Tailing secondary_interaction->peak_tailing good_peak Symmetrical Peak primary_interaction->good_peak

Caption: Chemical interactions leading to peak tailing for this compound in HPLC.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Bromocinnamic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the derivatization of 3-Bromocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common derivatization reactions of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions for this compound involve the modification of its carboxylic acid group to form esters and amides. These reactions are fundamental in medicinal chemistry and materials science for creating a diverse range of compounds with varied biological activities and physicochemical properties.

Q2: How does the bromine substituent on the aromatic ring affect the reactivity of the carboxylic acid group?

A2: The bromine atom is an electron-withdrawing group, which can slightly increase the acidity of the carboxylic acid. This can make the carboxylate a better leaving group in certain reactions but may also influence the electron density of the entire molecule, potentially affecting reaction rates and susceptibility to side reactions.

Q3: What are the key safety precautions to consider when working with this compound and its derivatization reagents?

A3: this compound can cause skin, eye, and respiratory irritation. It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many derivatization reagents, such as coupling agents and acid chlorides, are corrosive, toxic, or moisture-sensitive and require specific handling procedures. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting Guides

Esterification Reactions (Fischer Esterification)

Problem: Low or no yield of the desired ester.

Possible Cause Troubleshooting Solution
Equilibrium not shifted towards products The Fischer esterification is a reversible reaction. To drive the equilibrium towards the ester, use a large excess of the alcohol (it can often serve as the solvent) or remove water as it forms using a Dean-Stark apparatus or molecular sieves.
Insufficient catalyst Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is used. Typically, a catalytic amount is sufficient.
Low reaction temperature The reaction often requires heating to reflux to proceed at a reasonable rate. Ensure the reaction temperature is appropriate for the alcohol being used.
Steric hindrance If using a bulky alcohol, the reaction rate may be significantly slower. Consider increasing the reaction time, using a more potent catalyst, or switching to an alternative esterification method (e.g., using an acyl chloride).
Product loss during work-up During the aqueous work-up, ensure the pH of the wash solutions is appropriate to keep the product in the organic layer and the unreacted carboxylic acid in the aqueous layer (as its carboxylate salt). Multiple extractions with a suitable organic solvent will maximize product recovery.

Problem: Formation of a dark brown or black reaction mixture.

This often indicates side reactions, such as polymerization or decomposition, which can be promoted by strong acidic conditions and high temperatures.

  • Solution:

    • Reduce the reaction temperature to a gentle reflux.

    • Decrease the amount of acid catalyst.

    • Ensure the starting materials are pure.

Amide Coupling Reactions

Problem: Low or no yield of the desired amide.

Possible Cause Troubleshooting Solution
Ineffective coupling reagent The choice of coupling reagent is critical. For simple, unhindered amines, EDC/HOBt is often sufficient. For more challenging couplings (e.g., with sterically hindered or electron-deficient anilines), more potent reagents like HATU, HBTU, or T3P may be necessary.[1]
Presence of moisture Amide coupling reactions are highly sensitive to moisture, which can hydrolyze the activated carboxylic acid intermediate. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Incorrect stoichiometry or base Ensure the correct stoichiometry of the coupling reagent, amine, and base is used. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction without competing with the amine nucleophile.
Low nucleophilicity of the amine Electron-deficient anilines or sterically hindered amines are poor nucleophiles. In addition to using a more powerful coupling reagent, increasing the reaction temperature and/or reaction time may be necessary.
Side reaction with the coupling reagent Some coupling reagents can react with the amine nucleophile if not used correctly. Follow the recommended order of addition (pre-activation of the carboxylic acid before adding the amine).

Data Presentation

Table 1: Optimization of Reaction Conditions for the N-amidation of Cinnamic Acid with p-Anisidine using EDC.HCl[2]

Note: This data is for unsubstituted cinnamic acid and serves as a representative example. Optimization for this compound may be required.

EntrySolventTemperature (°C)Molar Ratio (Acid:Amine:EDC.HCl)Reaction Time (min)Yield (%)
1DCMRoom Temp1:1:11548.8
2THFRoom Temp1:1:11539.7
3Anhydrous THF601:1:1.515093.1
4Anhydrous THFReflux1:1:1.515069.5
Table 2: Comparison of Coupling Reagents for the Amidation of a Substituted Aromatic Carboxylic Acid[1]

Note: This data is for 4-Amino-3-bromobenzoic acid and provides a general comparison of reagent effectiveness.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)
EDCHOBtDIPEADMF1285>95
HATUNoneDIPEADMF295>98
T3P®NonePyridineEtOAc492>97

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (10-20 eq, serving as both reactant and solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing cold water.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and remove any unreacted this compound.

    • Wash the organic layer with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude ester. Further purification can be achieved by column chromatography or distillation if necessary.

Protocol 2: General Procedure for Amide Coupling of this compound using HATU
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Pre-activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 18 hours depending on the reactivity of the amine.[2]

  • Work-up:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow_esterification start Start dissolve Dissolve this compound in excess alcohol start->dissolve add_catalyst Add catalytic H₂SO₄ dissolve->add_catalyst reflux Heat to reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Aqueous work-up (H₂O, NaHCO₃, Brine) monitor->workup Reaction complete isolate Isolate and purify product workup->isolate end End isolate->end

Fig 1. Experimental workflow for Fischer esterification.

experimental_workflow_amide_coupling start Start dissolve_acid Dissolve this compound in anhydrous solvent start->dissolve_acid preactivate Add HATU and DIPEA (Pre-activation) dissolve_acid->preactivate add_amine Add amine preactivate->add_amine react Stir at room temperature add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous work-up (aq. acid, aq. base, brine) monitor->workup Reaction complete isolate Isolate and purify product workup->isolate end End isolate->end

Fig 2. Experimental workflow for HATU-mediated amide coupling.

troubleshooting_logic_low_yield start Low Yield check_reaction_type Esterification or Amide Coupling? start->check_reaction_type ester_equilibrium Check Equilibrium: - Excess alcohol? - Water removal? check_reaction_type->ester_equilibrium Esterification amide_reagent Check Coupling Reagent: - Potent enough? check_reaction_type->amide_reagent Amide Coupling ester_catalyst Check Catalyst: - Sufficient amount? ester_equilibrium->ester_catalyst ester_temp Check Temperature: - Refluxing? ester_catalyst->ester_temp amide_moisture Check for Moisture: - Anhydrous conditions? amide_reagent->amide_moisture amide_stoichiometry Check Stoichiometry: - Correct ratios of reagents and base? amide_moisture->amide_stoichiometry

Fig 3. Troubleshooting logic for low reaction yields.

References

Preventing side reactions in the bromination of cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of cinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during the synthesis of 2,3-dibromo-3-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the bromination of trans-cinnamic acid?

The primary product is the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid. This is the result of an anti-addition mechanism where the two bromine atoms add to opposite faces of the double bond.[1][2]

Q2: What are the most common side reactions to be aware of?

The most common issues are the formation of the incorrect stereoisomer (threo-2,3-dibromo-3-phenylpropanoic acid), incomplete reaction, and the presence of residual bromine in the final product. Under certain conditions, such as exposure to UV light, free-radical initiated side reactions can occur, although this is less common for this specific substrate compared to other alkenes. If water is present in the reaction mixture, the formation of a bromohydrin (where a hydroxyl group and a bromine atom are added across the double bond) is possible.

Q3: Is it safe to use liquid bromine?

Liquid bromine is highly toxic, corrosive, and volatile.[3] Safer alternatives are strongly recommended, such as pyridinium tribromide or the in situ generation of bromine.[4]

Q4: How can I remove unreacted bromine from my reaction mixture?

A common method to quench excess bromine is to add a few drops of cyclohexene.[5] Cyclohexene will react with the remaining bromine to form 1,2-dibromocyclohexane, which is typically soluble in the reaction solvent and can be removed during purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is stirred for the recommended duration at the specified temperature. Monitor the disappearance of the bromine color as an indicator of reaction progress.
Product loss during workup and purification.Carefully transfer all materials. When washing the solid product, use ice-cold solvents to minimize dissolution.
Formation of the more soluble threo diastereomer.Optimize reaction conditions (see below) to favor the formation of the less soluble erythro diastereomer.
Product has a low or broad melting point. Presence of impurities, such as unreacted cinnamic acid or the threo diastereomer.[6]Recrystallize the product from a suitable solvent system, such as an ethanol-water mixture, to improve purity.[4][7]
The product is the threo diastereomer (melting point ~95°C) instead of the erythro diastereomer (melting point ~204°C).[4][6]The reaction likely proceeded through a syn-addition mechanism. Review the experimental protocol and ensure conditions favor anti-addition (e.g., using a non-polar solvent).
The final product is colored (yellow or orange). Residual bromine is present in the product.Wash the product thoroughly with a suitable solvent. If the color persists, consider using a quenching agent like sodium thiosulfate during the workup.
The reaction does not proceed (bromine color persists). Inactive reagents.Ensure the cinnamic acid is pure and the brominating agent has not degraded.
Reaction conditions are not optimal.Check the reaction temperature and ensure adequate mixing.

Data Presentation

Table 1: Comparison of Brominating Agents for the Bromination of trans-Cinnamic Acid

Brominating AgentTypical SolventReaction TemperatureReported YieldSafety Considerations
Liquid Bromine (Br₂)Dichloromethane or Acetic AcidRoom Temperature to 50°C80-93%[5]Highly toxic, corrosive, and volatile. Requires handling in a fume hood with extreme caution.[3]
Pyridinium TribromideGlacial Acetic Acid60-80°C~70-85%Corrosive and a lachrymator, but a safer solid alternative to liquid bromine.[4]
In situ generated Br₂ (from NaBr and an oxidant)Glacial Acetic AcidRoom TemperatureHigh yields reportedAvoids handling of liquid bromine, considered a "greener" alternative.

Table 2: Melting Points of 2,3-dibromo-3-phenylpropanoic acid Stereoisomers

StereoisomerStereochemistryAddition TypeMelting Point (°C)
erythro(2R, 3S) and (2S, 3R) enantiomeric pairanti-addition202-204[6]
threo(2R, 3R) and (2S, 3S) enantiomeric pairsyn-addition93-95[6]

Experimental Protocols

Protocol 1: Bromination using Liquid Bromine in Dichloromethane
  • In a round-bottom flask, dissolve trans-cinnamic acid in dichloromethane.

  • Slowly add a solution of bromine in dichloromethane to the stirred solution at room temperature. The red-brown color of bromine should disappear as it reacts.

  • Continue stirring for 30 minutes. If the bromine color disappears completely, add more bromine solution dropwise until a faint orange color persists.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold dichloromethane.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure erythro-2,3-dibromo-3-phenylpropanoic acid.[5]

Protocol 2: Bromination using Pyridinium Tribromide in Acetic Acid
  • In a round-bottom flask, dissolve trans-cinnamic acid in glacial acetic acid.

  • Add solid pyridinium tribromide to the solution.

  • Heat the mixture under reflux at approximately 60°C for 1 hour.

  • Cool the reaction mixture to room temperature, then add water to precipitate the product.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol-water mixture.[4]

Visualizations

Bromination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product cinnamic_acid trans-Cinnamic Acid mixing Mixing and Stirring cinnamic_acid->mixing brominating_agent Brominating Agent (e.g., Br₂ or Pyridinium Tribromide) brominating_agent->mixing solvent Solvent (e.g., Dichloromethane or Acetic Acid) solvent->mixing heating Heating (optional) mixing->heating quenching Quenching (e.g., with Cyclohexene) heating->quenching precipitation Precipitation (e.g., with water or cooling) quenching->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product erythro-2,3-dibromo-3- phenylpropanoic acid drying->final_product

Caption: Experimental workflow for the bromination of cinnamic acid.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Melting Point or Broad Melting Range impurity Impurity Present (e.g., starting material) start->impurity threo_isomer Threo Diastereomer Formed start->threo_isomer recrystallize Recrystallize Product impurity->recrystallize check_conditions Review Reaction Conditions (Solvent, Temperature) threo_isomer->check_conditions

Caption: Troubleshooting logic for an impure product.

References

Technical Support Center: Overcoming Challenges in the Scale-up of 3-Bromocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Bromocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The most common and scalable methods for synthesizing this compound are the Perkin reaction, the Heck reaction, and the Knoevenagel-Doebner condensation. The Perkin reaction involves the condensation of 3-bromobenzaldehyde with acetic anhydride using a weak base like sodium acetate.[1] The Heck reaction is a palladium-catalyzed coupling of 3-bromobenzaldehyde with acrylic acid. The Knoevenagel-Doebner condensation utilizes 3-bromobenzaldehyde and malonic acid with a base catalyst such as pyridine and piperidine.[2]

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities include unreacted starting materials such as 3-bromobenzaldehyde, acetic anhydride (in the Perkin reaction), or malonic acid (in the Knoevenagel-Doebner reaction).[1] Side-products can also form, including polymeric or resinous materials from prolonged heating at high temperatures in the Perkin reaction.[1] In the Knoevenagel-Doebner reaction, decarboxylation byproducts may arise if the reaction is overheated.

Q3: How can I assess the purity of my synthesized this compound?

A3: Purity can be evaluated using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity. Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment. Additionally, the melting point range of the crystalline solid is a good indicator of purity; pure compounds exhibit a sharp melting point. Spectroscopic methods like ¹H NMR and ¹³C NMR can confirm the structure and identify impurities.

Q4: What are the key safety precautions to consider during the scale-up of this compound synthesis?

A4: When scaling up, it is crucial to manage potential exotherms, especially in the Perkin reaction which often requires high temperatures.[3] Acetic anhydride, used in the Perkin reaction, is corrosive and a lachrymator, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1] Pyridine, used in the Knoevenagel-Doebner condensation, is toxic and has an unpleasant odor, also necessitating careful handling in a fume hood.[1] For the Heck reaction, palladium catalysts can be pyrophoric and should be handled with care. A thorough risk assessment should be conducted before any scale-up operation.

Troubleshooting Guides

Synthesis Method: Perkin Reaction

Issue 1: Low Yield of this compound

  • Possible Cause 1: Incomplete Reaction.

    • Solution: The Perkin reaction often requires high temperatures (around 160-180°C) and long reaction times (4-10 hours) to proceed to completion.[1] Ensure the reaction mixture is heated for a sufficient duration at the optimal temperature. Monitor the reaction progress using TLC.

  • Possible Cause 2: Moisture in Reagents.

    • Solution: The presence of moisture can hydrolyze acetic anhydride and deactivate the sodium acetate catalyst. Ensure all reagents and glassware are thoroughly dried before use. Use freshly fused sodium acetate.

  • Possible Cause 3: Sub-optimal Reagent Ratio.

    • Solution: The molar ratio of the reactants is critical. An excess of acetic anhydride is often used. A typical molar ratio of 3-bromobenzaldehyde to acetic anhydride to sodium acetate is approximately 1:1.5:0.8.

Issue 2: Formation of a Resinous, Tar-Like Byproduct

  • Possible Cause: Prolonged Heating at High Temperatures.

    • Solution: These byproducts are often polymeric materials resulting from side reactions. Adhere to the recommended reaction temperature and time to minimize their formation. Overheating or excessively long reaction times can promote side reactions.[4] Consider lowering the reaction temperature and extending the reaction time, monitoring closely by TLC.

Synthesis Method: Heck Reaction

Issue 1: Low or No Product Formation

  • Possible Cause 1: Catalyst Deactivation.

    • Solution: The Pd(0) active catalyst can be oxidized to inactive Pd(II) or form palladium black. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. The choice of phosphine ligand is also crucial to stabilize the catalyst.[5]

  • Possible Cause 2: Impure Reactants or Solvents.

    • Solution: Impurities in the 3-bromobenzaldehyde, acrylic acid, or solvent can poison the catalyst. Use high-purity reagents and anhydrous, degassed solvents.

Issue 2: Poor Reproducibility at Larger Scale

  • Possible Cause: Inefficient Mixing.

    • Solution: As the reaction volume increases, maintaining homogeneous mixing becomes critical for consistent heat and mass transfer. Ensure the reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to keep the catalyst suspended and the reactants well-mixed.

Synthesis Method: Knoevenagel-Doebner Condensation

Issue 1: Low Yield

  • Possible Cause 1: Inactive Catalyst.

    • Solution: The choice and amount of the base catalyst (e.g., piperidine in pyridine) are critical. Ensure the catalyst is not degraded and is used in the correct proportion.[1]

  • Possible Cause 2: Water Formation.

    • Solution: The condensation reaction produces water, which can inhibit the reaction. For larger scale reactions, using a Dean-Stark apparatus to azeotropically remove water can improve the yield.[2]

Issue 2: Product is Oily and Fails to Crystallize

  • Possible Cause: Presence of Unreacted 3-bromobenzaldehyde.

    • Solution: Residual 3-bromobenzaldehyde can act as an impurity that inhibits crystallization. During the work-up, ensure its complete removal. This can be achieved by washing the aqueous solution of the cinnamate salt with a suitable organic solvent like ether before acidification.[4]

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterPerkin ReactionHeck ReactionKnoevenagel-Doebner Condensation
Starting Materials 3-Bromobenzaldehyde, Acetic Anhydride3-Bromobenzaldehyde, Acrylic Acid3-Bromobenzaldehyde, Malonic Acid
Catalyst Sodium Acetate (or other weak base)Palladium complex (e.g., Pd(OAc)₂) with a phosphine ligandPyridine, Piperidine
Typical Reaction Temp. 160-180°C[1]80-140°C[6]80-115°C[2]
Typical Reaction Time 4-10 hours[1]1-24 hours[7]4-6 hours[8]
Reported Yields (general) 33-75% for substituted benzaldehydes[1]Can be high (>90%) with optimized conditionsGenerally 70-90%[1]
Key Advantages Uses relatively inexpensive reagents.High atom economy, often high yields and stereoselectivity.Milder conditions than Perkin, often higher yields.
Key Disadvantages High temperatures, long reaction times, potential for tar formation.[1]Expensive and potentially toxic catalyst, catalyst deactivation.[5]Use of toxic and unpleasant smelling pyridine.[1]

Experimental Protocols

Protocol 1: Perkin Reaction for this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-bromobenzaldehyde (1 mole), freshly fused anhydrous sodium acetate (0.8 moles), and acetic anhydride (1.5 moles).

  • Reaction: Heat the mixture in an oil bath to 180°C and maintain this temperature with vigorous stirring for 8 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the mixture to cool slightly and pour it into a large volume of water while still warm. Boil the mixture for 20 minutes to hydrolyze any unreacted acetic anhydride.

  • Isolation: If the product crystallizes upon cooling, filter the crude solid. If it separates as an oil, perform a steam distillation to remove unreacted 3-bromobenzaldehyde.

  • Purification: Dissolve the crude product in a warm aqueous solution of sodium carbonate. Filter the solution to remove any insoluble impurities. Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) if necessary.

Protocol 2: Heck Reaction for this compound
  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add palladium(II) acetate (0.02 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 mol%), and a base such as triethylamine (1.2 moles).

  • Reagent Addition: Add a suitable solvent (e.g., anhydrous acetonitrile or DMF). De-gas the mixture by bubbling nitrogen through it for 15-20 minutes. Then, add 3-bromobenzaldehyde (1 mole) and acrylic acid (1.1 moles) via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C under a nitrogen atmosphere. Stir the reaction for 1-12 hours, monitoring its progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Knoevenagel-Doebner Condensation for this compound
  • Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 mole) and malonic acid (1.2 moles) in pyridine (2-3 volumes).

  • Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 moles) to the solution.

  • Reaction: Fit a reflux condenser and heat the mixture to an internal temperature of 80-85°C for 1 hour. Then, increase the temperature to reflux (around 110-115°C) for an additional 3 hours.[2]

  • Work-up: After cooling, pour the reaction mixture into cold water. Slowly acidify the mixture with concentrated hydrochloric acid with stirring until it is strongly acidic (pH 1-2).

  • Isolation and Purification: Collect the precipitated product by filtration, wash thoroughly with cold water to remove pyridine and other water-soluble impurities, and dry. The product can be further purified by recrystallization.

Visualizations

experimental_workflow_perkin cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup Combine 3-Bromobenzaldehyde, Sodium Acetate, Acetic Anhydride react Heat to 180°C (8 hours) setup->react Stir workup Pour into water, boil to hydrolyze react->workup Cool isolate Filter solid or Steam distill oil workup->isolate purify Acid-base extraction & Recrystallization isolate->purify

Caption: Experimental workflow for the Perkin reaction synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction? start->cause1 cause2 Moisture in Reagents? start->cause2 cause3 Sub-optimal Reagent Ratio? start->cause3 solution1 Increase reaction time/temp Monitor by TLC cause1->solution1 Yes solution2 Use anhydrous reagents and dry glassware cause2->solution2 Yes solution3 Optimize molar ratios (e.g., excess anhydride) cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Optimizing Mobile Phase for HPLC Separation of Cinnamic Acid Isomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of cinnamic acid isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of cinnamic acid isomers in a user-friendly question-and-answer format.

Issue 1: Poor Resolution Between cis- and trans-Cinnamic Acid Peaks

Question: My chromatogram shows overlapping or poorly separated peaks for the cis and trans isomers of cinnamic acid. How can I improve the resolution?

Answer: Achieving baseline separation of geometric isomers like cis- and trans-cinnamic acid can be challenging. Here are several strategies to enhance resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase will generally increase retention times and can improve the separation between the isomers.[1] Experiment with small, incremental changes to find the optimal ratio.

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using methanol, switching to acetonitrile, or vice versa, can alter the elution order or improve the separation of the isomers.[1] Acetonitrile is often favored for its lower viscosity and better UV transparency at low wavelengths.[1]

    • Modify Mobile Phase pH: The pH of the mobile phase is a critical parameter for the separation of acidic compounds like cinnamic acid.[1] To ensure the cinnamic acid is in its protonated form and to minimize peak tailing, the mobile phase should be acidified.[1] Using a mobile phase pH at least one to two units below the pKa of cinnamic acid (approximately 4.4) is a common and effective strategy.[1]

  • Adjust Column Temperature: Temperature can influence the selectivity of the separation. Try adjusting the column temperature in increments of 5-10°C (e.g., from 25°C to 40°C) to see if it improves resolution.[1]

  • Change the Stationary Phase: If optimizing the mobile phase and temperature does not provide adequate resolution, consider using a different HPLC column. A phenyl-based stationary phase, for example, may offer different selectivity for aromatic compounds compared to a standard C18 column.[1]

Issue 2: Peak Tailing

Question: The peaks for my cinnamic acid isomers are asymmetrical and show significant tailing. What is the cause, and how can I achieve more symmetrical peaks?

Answer: Peak tailing for acidic compounds like cinnamic acid is a frequent issue in reversed-phase HPLC, often caused by secondary interactions with the stationary phase.[1]

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to or above the pKa of cinnamic acid (~4.4), the carboxylic acid group will be ionized. These ionized molecules can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1]

    • Solution: Lower the mobile phase pH by adding an acidifier like 0.1% phosphoric acid or 0.1% acetic acid.[1] A pH in the range of 2.5-3.5 is often effective at suppressing silanol interactions and producing sharp, symmetrical peaks.

  • Column Overload: Injecting too much sample can lead to peak distortion and tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, consider replacing the guard column or the analytical column.

Issue 3: Peak Splitting

Question: I am observing split peaks for my cinnamic acid isomers. What could be causing this?

Answer: Split peaks can arise from several issues related to the sample, mobile phase, or the column itself.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[2]

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Contamination: Contaminants at the head of the column can create alternative flow paths for the analyte, resulting in split peaks.[2]

    • Solution: Wash the column with a strong solvent.[2] Using a guard column can help prevent contamination of the analytical column.

  • Column Void: A void or channel in the column packing material can lead to peak splitting.

    • Solution: This issue is often irreversible. Replacing the column is typically the best solution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the separation of cinnamic acid isomers on a C18 column?

A1: A common starting point for reversed-phase HPLC separation of cinnamic acid isomers is a mixture of an acidified aqueous phase and an organic solvent. For example, a mobile phase consisting of a gradient of methanol or acetonitrile with water containing 0.1% phosphoric acid or 0.2% acetic acid is often a good starting point.[1]

Q2: How does the choice of organic modifier (methanol vs. acetonitrile) affect the separation?

A2: Methanol and acetonitrile have different polarities and elution strengths, which can lead to different selectivities for the cinnamic acid isomers. Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC, meaning it will generally result in shorter retention times.[1] The choice between the two often comes down to empirical testing to see which provides better resolution for your specific sample matrix.

Q3: Why is it important to control the pH of the mobile phase?

A3: Controlling the mobile phase pH is crucial for several reasons. For an acidic compound like cinnamic acid, maintaining a low pH (typically 2.5-3.5) ensures the analyte is in its non-ionized form.[1] This minimizes undesirable interactions with the stationary phase, leading to better peak shape (less tailing) and more reproducible retention times.

Q4: What detection wavelength is suitable for cinnamic acid isomers?

A4: Cinnamic acid and its isomers have strong UV absorbance. A detection wavelength in the range of 270-280 nm is commonly used.[3]

Data Presentation

The following tables summarize the expected impact of mobile phase parameters on the HPLC separation of cinnamic acid isomers.

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution

Mobile Phase Composition (Acetonitrile:Water with 0.1% Phosphoric Acid)AnalyteRetention Time (min) (Illustrative)Resolution (Rs) (Illustrative)
40:60cis-Cinnamic Acid8.51.8
trans-Cinnamic Acid9.8
50:50cis-Cinnamic Acid6.21.5
trans-Cinnamic Acid7.1
60:40cis-Cinnamic Acid4.11.2
trans-Cinnamic Acid4.6

Table 2: Effect of Mobile Phase pH on Peak Shape

Mobile Phase pH (50:50 Acetonitrile:Water)Peak Shape of Cinnamic Acid Isomers
2.5Symmetrical, sharp peaks
4.5 (near pKa)Broad peaks with significant tailing
6.0Very broad and tailing peaks

Experimental Protocols

Protocol 1: HPLC Method for the Separation of cis- and trans-Cinnamic Acid Isomers

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile or methanol.

  • HPLC-grade water.

  • Phosphoric acid or acetic acid.

  • cis- and trans-cinnamic acid reference standards.

  • 0.45 µm syringe filters.

2. Preparation of Mobile Phase:

  • To prepare a mobile phase of 50:50 acetonitrile:water with 0.1% phosphoric acid, mix 500 mL of acetonitrile with 500 mL of HPLC-grade water.

  • Add 1 mL of phosphoric acid to the mixture.

  • Degas the mobile phase using sonication or vacuum filtration.

3. Preparation of Standard Solutions:

  • Prepare a stock solution of 1 mg/mL of each cinnamic acid isomer in methanol.

  • From the stock solutions, prepare working standards of desired concentrations (e.g., 10 µg/mL) by diluting with the mobile phase.

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to determine the retention times and peak shapes of the isomers.

  • Inject the sample solutions.

  • Identify and quantify the cinnamic acid isomers in the samples by comparing their retention times and peak areas to those of the standards.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed issue Identify the Primary Issue start->issue poor_resolution Poor Resolution issue->poor_resolution Overlapping Peaks peak_tailing Peak Tailing issue->peak_tailing Asymmetrical Peaks peak_splitting Peak Splitting issue->peak_splitting Split Peaks adjust_organic Adjust Organic Modifier % poor_resolution->adjust_organic change_organic Change Organic Modifier (MeOH <-> ACN) adjust_organic->change_organic Still Poor end Problem Resolved adjust_organic->end Resolved adjust_ph Adjust Mobile Phase pH (Lower pH) change_organic->adjust_ph Still Poor change_organic->end Resolved adjust_temp Adjust Column Temperature adjust_ph->adjust_temp Still Poor adjust_ph->end Resolved adjust_temp->end Resolved replace_column Consider Replacing Column adjust_temp->replace_column Still Poor check_ph Check Mobile Phase pH (Is it > pKa?) peak_tailing->check_ph lower_ph Lower Mobile Phase pH (e.g., 2.5-3.5) check_ph->lower_ph Yes check_overload Check for Column Overload check_ph->check_overload No lower_ph->check_overload Still Tailing lower_ph->end Resolved reduce_injection Reduce Injection Volume/Concentration check_overload->reduce_injection Yes check_contamination Check for Column Contamination check_overload->check_contamination No reduce_injection->check_contamination Still Tailing reduce_injection->end Resolved flush_column Flush Column with Strong Solvent check_contamination->flush_column Yes check_contamination->replace_column No flush_column->end Resolved flush_column->replace_column Still Tailing check_solvent Check Sample Solvent Compatibility peak_splitting->check_solvent dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp Incompatible check_contamination2 Check for Column Contamination check_solvent->check_contamination2 Compatible dissolve_in_mp->check_contamination2 Still Splitting dissolve_in_mp->end Resolved use_guard_column Use/Replace Guard Column check_contamination2->use_guard_column Contaminated check_contamination2->replace_column Not Contaminated use_guard_column->end Resolved use_guard_column->replace_column Still Splitting replace_column->end

Caption: Troubleshooting workflow for common HPLC separation issues.

References

Technical Support Center: High-Resolution Analysis of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the high-resolution analysis of 3-Bromocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC column for the analysis of this compound?

For initial method development, a reversed-phase C18 column is the most common and recommended starting point.[1] These columns provide good retention and separation for a wide range of aromatic compounds. For acidic analytes like this compound, using a high-purity, end-capped C18 column is advisable to minimize peak tailing.

Q2: How can I improve the peak shape for this compound in reversed-phase HPLC?

Peak tailing is a common issue for acidic compounds. To improve peak shape, it is crucial to suppress the ionization of the carboxylic acid group by acidifying the mobile phase.[2] Adding 0.1% phosphoric acid or formic acid to the aqueous portion of the mobile phase to maintain a pH below the pKa of this compound (approximately 4.4) will result in sharper, more symmetrical peaks.

Q3: I am struggling to separate the cis and trans isomers of this compound. What columns and conditions should I try?

Separating geometric isomers can be challenging. If a standard C18 column does not provide adequate resolution, consider columns that offer different selectivity mechanisms. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can provide alternative selectivity for aromatic and halogenated compounds through π-π interactions.[3] Optimizing the mobile phase composition, particularly the organic solvent ratio, and employing a shallow gradient can also enhance separation.

Q4: Can this compound be analyzed by Gas Chromatography (GC)?

Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability. However, it can be analyzed after a derivatization step to convert the carboxylic acid into a more volatile ester or silyl ester.[4][5][6] A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7] Following derivatization, a mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

Troubleshooting Guides

HPLC Analysis

Problem: Poor Peak Shape (Tailing)

  • Cause 1: Inappropriate Mobile Phase pH: If the mobile phase pH is near or above the pKa of this compound, the carboxylate anion can interact with residual silanols on the silica-based column, causing tailing.

    • Solution: Lower the mobile phase pH to 2.5-3.0 by adding 0.1% phosphoric acid or formic acid.

  • Cause 2: Secondary Interactions with Stationary Phase: Residual silanol groups on the column packing can lead to secondary interactions.

    • Solution: Use a high-quality, end-capped C18 column. Alternatively, consider a column with a different stationary phase, such as a Phenyl or PFP column.

  • Cause 3: Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

Problem: Inadequate Resolution of Isomers

  • Cause 1: Insufficient Column Efficiency: The column may not have enough theoretical plates to separate closely eluting isomers.

    • Solution: Use a longer column or a column packed with smaller particles (e.g., 3 µm or sub-2 µm). Ensure your HPLC system is compatible with the higher backpressure generated by smaller particles.

  • Cause 2: Lack of Selectivity: The stationary phase may not be providing enough differential interaction with the isomers.

    • Solution: Switch to a column with a different stationary phase. Phenyl-Hexyl or PFP columns are good alternatives to C18 for aromatic compounds. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can alter selectivity.

  • Cause 3: Inappropriate Mobile Phase Composition: The mobile phase may not be optimal for separation.

    • Solution: Optimize the organic-to-aqueous ratio. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.

GC-MS Analysis

Problem: No or Low Peak Response

  • Cause 1: Incomplete Derivatization: The this compound may not be fully converted to its volatile derivative.

    • Solution: Optimize the derivatization reaction conditions, including reaction time, temperature, and the ratio of derivatizing agent to the sample. Ensure the sample is dry before adding the derivatization reagent, as moisture can inhibit the reaction.[7]

  • Cause 2: Thermal Degradation: The analyte may be degrading in the GC inlet.

    • Solution: Use a lower inlet temperature. Ensure the inlet liner is clean and deactivated.

Experimental Protocols

High-Resolution HPLC Analysis of this compound Isomers

This protocol is a representative method for the separation of this compound isomers on a C18 column. Optimization may be required based on the specific column and HPLC system used.

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 275 nm

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a working concentration of 10-50 µg/mL with the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

GC-MS Analysis of this compound (after Derivatization)

This protocol describes a general method for the analysis of this compound after silylation.

1. Derivatization Procedure:

  • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 60 minutes.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

ParameterValue
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Data Presentation

Table 1: Representative HPLC Column Performance for Aromatic Acid Isomer Separation

Column TypeStationary PhasePotential Advantages for this compound
C18 OctadecylsilaneGood starting point, widely available, good retention.
Phenyl-Hexyl Phenyl-HexylEnhanced selectivity for aromatic and unsaturated compounds through π-π interactions.
PFP PentafluorophenylAlternative selectivity for halogenated and polar aromatic compounds.

Table 2: Expected Elution Order of Cinnamic Acid Derivatives in Reversed-Phase HPLC

CompoundExpected Retention TimeRationale
cis-3-Bromocinnamic acidEarlierGenerally, cis isomers are more polar and elute earlier than trans isomers in reversed-phase chromatography.
trans-3-Bromocinnamic acidLaterThe trans isomer is typically less polar, leading to stronger interaction with the C18 stationary phase.

Note: This is a generalized elution order and can be influenced by the specific column and mobile phase conditions.

Visualizations

HPLC_Troubleshooting_Logic start Problem Identified: Poor Chromatogram peak_shape Issue: Peak Tailing? start->peak_shape resolution Issue: Poor Resolution? peak_shape->resolution No ph_check Check Mobile Phase pH (Is it < 4.0?) peak_shape->ph_check Yes optimize_gradient Optimize Gradient (Is it shallow enough?) resolution->optimize_gradient Yes adjust_ph Action: Lower pH (e.g., 0.1% H3PO4) ph_check->adjust_ph No column_check Check Column Type (Is it end-capped?) ph_check->column_check Yes solved Problem Resolved adjust_ph->solved change_column Action: Use End-Capped or Phenyl Column column_check->change_column No overload_check Check Sample Load column_check->overload_check Yes change_column->solved overload_check->resolution No dilute_sample Action: Dilute Sample overload_check->dilute_sample Yes dilute_sample->solved adjust_gradient Action: Make Gradient Shallower optimize_gradient->adjust_gradient No column_efficiency Check Column Efficiency (Particle size/length) optimize_gradient->column_efficiency Yes adjust_gradient->solved change_column_res Action: Use Longer Column or Smaller Particles column_efficiency->change_column_res No mobile_phase_org Check Organic Modifier column_efficiency->mobile_phase_org Yes change_column_res->solved switch_solvent Action: Switch between ACN and MeOH mobile_phase_org->switch_solvent Selectivity Issue switch_solvent->solved

References

Technical Support Center: Enhancing the Stability of 3-Bromocinnamic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of 3-Bromocinnamic acid in solution is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze degradation reactions. For similar cinnamic acid derivatives, a pH range of 3 to 5 has been suggested to improve stability against oxidation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photochemical reactions, such as dimerization.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Microbial Contamination: Microorganisms can metabolize cinnamic acid and its derivatives.[1]

Q2: My solution of this compound is turning yellow/brown. What is the likely cause?

A2: Discoloration, typically yellowing or browning, is often an indicator of degradation, particularly oxidation. This can be accelerated by exposure to light, high pH, and the presence of metal ions. It is advisable to store solutions in amber vials or protected from light and to use high-purity solvents.

Q3: Can this compound degrade in the solid state?

A3: While this compound is generally stable under normal storage conditions as a solid, prolonged exposure to high temperatures or UV light could potentially lead to degradation or dimerization, a reaction observed in other cinnamic acid derivatives.[2] It is recommended to store the solid compound in a cool, dark, and dry place.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in the literature, potential degradation pathways for cinnamic acid derivatives include:

  • Photodimerization: Formation of cyclobutane dimers upon exposure to UV light.[2]

  • Oxidation: Cleavage of the double bond or modification of the aromatic ring.

  • Decarboxylation: Loss of the carboxyl group, especially at elevated temperatures.

  • Microbial Degradation: Conversion to compounds like 3-phenylpropionic acid and subsequent hydroxylated derivatives.[3]

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To enhance stability, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C).

  • Protected from light by using amber glassware or by wrapping the container in aluminum foil.

  • Prepared in high-purity solvents and, if necessary, purged with an inert gas like nitrogen or argon to minimize oxidation.

  • Maintained at an optimal pH, which may need to be determined empirically but is likely in the acidic range for similar compounds.[4]

Troubleshooting Guides

Issue 1: Precipitation of this compound from Solution
Potential Cause Troubleshooting Steps
Low Solubility This compound has limited solubility in water. Consider using a co-solvent such as methanol or ethanol to increase solubility.[5]
pH-Dependent Solubility As a carboxylic acid, the solubility of this compound is pH-dependent. At a pH below its pKa, it will be in its less soluble protonated form. Adjusting the pH to be slightly above the pKa may improve solubility, but be mindful of the potential for increased degradation at higher pH.
Temperature Effects Solubility often decreases at lower temperatures. If storing solutions in the refrigerator, ensure the concentration is below the saturation point at that temperature to prevent precipitation.
Issue 2: Inconsistent Results in Biological or Chemical Assays
Potential Cause Troubleshooting Steps
Degradation of Stock Solution Prepare fresh stock solutions regularly and store them under the recommended conditions (cool, dark, and inert atmosphere). Perform a purity check of the stock solution using a suitable analytical method like HPLC before use.
Photodegradation During Experiment Minimize the exposure of the experimental solutions to light. Use amber-colored microplates or cover them with an opaque lid during incubation.
Reaction with Media Components Some components in complex biological media could potentially react with this compound. Run control experiments to assess the stability of the compound in the specific medium over the time course of the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in the dark.

  • Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm) for 24 hours at room temperature. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Analyze all stressed samples and an unstressed control sample by a suitable analytical method, such as HPLC with UV detection.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

  • Calculate the percentage degradation of this compound under each condition.

  • Assess the peak purity of the parent compound to ensure the method is stability-indicating.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.[4][8]

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an acidic aqueous phase (e.g., water with 0.1% phosphoric acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV spectrophotometer at a wavelength corresponding to the absorbance maximum of this compound (e.g., around 270-330 nm).

Visualizations

logical_workflow cluster_problem Problem Identification cluster_investigation Troubleshooting & Investigation cluster_solution Solution & Optimization instability Observed Instability (e.g., precipitation, color change, inconsistent results) check_solubility Verify Solubility - Adjust pH - Use co-solvents instability->check_solubility check_storage Review Storage Conditions - Temperature - Light exposure instability->check_storage check_purity Assess Purity - HPLC analysis of stock solution instability->check_purity optimize_formulation Optimize Formulation - Adjust pH - Add stabilizers (e.g., antioxidants) check_solubility->optimize_formulation optimize_storage Optimize Storage - Cool, dark, inert atmosphere check_storage->optimize_storage forced_degradation Perform Forced Degradation Study - Identify degradation pathways check_purity->forced_degradation forced_degradation->optimize_formulation develop_method Develop Stability-Indicating Method - HPLC method validation forced_degradation->develop_method

Caption: Troubleshooting workflow for addressing stability issues of this compound.

signaling_pathway cluster_compound This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products compound This compound (C9H7BrO2) photodimerization Photodimerization (UV Light) compound->photodimerization UV oxidation Oxidation (O2, H2O2) compound->oxidation Oxidants hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis H+/OH- microbial Microbial Degradation compound->microbial Enzymes dimers Cyclobutane Dimers photodimerization->dimers oxidized_products Oxidized Derivatives oxidation->oxidized_products hydrolyzed_products Hydrolyzed Fragments hydrolysis->hydrolyzed_products metabolites Microbial Metabolites microbial->metabolites

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Quantification of 3-Bromocinnamic Acid: Validation of an HPLC Method and Comparison with Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of 3-Bromocinnamic acid, a key organic synthesis intermediate.[1][2] Furthermore, it offers an objective comparison with alternative analytical techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable method for specific analytical needs.

Validated HPLC Method for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the determination of phenolic compounds like cinnamic acid and its derivatives in various matrices due to its high resolution, sensitivity, and reproducibility.[3] A reversed-phase HPLC method with UV detection is presented here as a robust and reliable approach for the quantification of this compound.

Experimental Protocol

This section details the methodology for the validation of an HPLC method for the quantification of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chemicals and Reagents:

  • This compound reference standard (98% purity)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (in a suitable ratio, e.g., 60:40 v/v), adjusted to a specific pH (e.g., 3.0).

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 20 µL[6]

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the UV absorbance characteristics of cinnamic acid derivatives)[3]

4. Preparation of Standard Solutions:

  • A stock solution of this compound (e.g., 1000 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in a suitable solvent, such as methanol.

  • Working standard solutions of various concentrations are prepared by diluting the stock solution with the mobile phase to construct a calibration curve.

5. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain this compound.

  • Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation: Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness.[7]

Table 1: Linearity and Range

ParameterResult
Linear Range 1 - 50 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9995

Table 2: Precision

ParameterConcentration (µg/mL)% RSD (n=6)Acceptance Criteria
Repeatability 250.85≤ 2.0%
Intermediate Precision 251.20≤ 2.0%

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% RecoveryAcceptance Criteria
109.8598.5%98.0% - 102.0%
2525.15100.6%98.0% - 102.0%
4039.6099.0%98.0% - 102.0%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantification (LOQ) 0.50

Table 5: Robustness

Parameter Variation% RSD
Flow Rate (± 0.1 mL/min) 1.5
Mobile Phase Composition (± 2%) 1.8
Column Temperature (± 2 °C) 1.3

Experimental Workflow Visualization

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_standards Prepare Standard Solutions hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_samples Prepare Sample Solutions prep_samples->hplc_analysis data_processing Process Chromatographic Data hplc_analysis->data_processing linearity Linearity & Range validation_report Generate Validation Report linearity->validation_report precision Precision precision->validation_report accuracy Accuracy accuracy->validation_report lod_loq LOD & LOQ lod_loq->validation_report robustness Robustness robustness->validation_report data_processing->linearity data_processing->precision data_processing->accuracy data_processing->lod_loq data_processing->robustness

Caption: Workflow for the validation of the HPLC method.

Comparison with Alternative Analytical Methods

While the validated HPLC method is robust, other analytical techniques can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and available instrumentation.

Table 6: Comparison of Analytical Methods for this compound Quantification

FeatureHPLC-UVGas Chromatography (GC)HPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds based on boiling point, detection by flame ionization (FID) or mass spectrometry (MS).Separation based on polarity, detection by mass-to-charge ratio, providing high selectivity and sensitivity.[8]
Sample Preparation Simple dissolution and filtration.Often requires derivatization to increase volatility and thermal stability, which can be tedious.[9][10]Simple dissolution and filtration, but may require more stringent cleanup to avoid matrix effects.
Specificity Good, but susceptible to interference from compounds with similar retention times and UV spectra.Good, especially when coupled with a mass spectrometer (GC-MS).Excellent, as it relies on both retention time and specific mass fragmentation patterns.
Sensitivity Moderate (µg/mL to ng/mL range).Good, but can be limited by derivatization efficiency.Very high (ng/mL to pg/mL range).[11]
Cost Relatively low instrument and operational cost.Moderate instrument cost, but derivatization reagents can add to the cost.High instrument and maintenance cost.
Typical Applications Routine quality control, purity assessment, and content uniformity.Analysis of volatile and semi-volatile compounds.Trace level quantification, metabolite identification, and analysis in complex biological matrices.

Logical Relationship of Analytical Techniques

Analytical_Method_Comparison cluster_chromatography Chromatographic Techniques cluster_detection Detection Methods cluster_combined Combined Techniques HPLC HPLC HPLC_UV HPLC-UV HPLC->HPLC_UV HPLC_MS HPLC-MS/MS HPLC->HPLC_MS GC Gas Chromatography (GC) GC_MS GC-MS GC->GC_MS UV UV Detection UV->HPLC_UV MS Mass Spectrometry (MS) MS->GC_MS MS->HPLC_MS

References

A Comparative Analysis of the Reactivity of 2-Bromo, 3-Bromo, and 4-Bromocinnamic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-bromo, 3-bromo, and 4-bromocinnamic acid isomers in two of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Heck reaction. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes for a wide range of applications, including the development of novel pharmaceuticals and functional materials.

The position of the bromine atom on the phenyl ring significantly influences the electronic and steric environment of the C-Br bond, which in turn dictates its susceptibility to oxidative addition in palladium-catalyzed cycles. This guide summarizes available quantitative data, provides detailed experimental protocols for representative reactions, and visualizes key concepts to aid in the rational selection of substrates and optimization of reaction conditions.

Comparative Reactivity: A Data-Driven Overview

While a direct head-to-head comparative study of all three isomers under identical conditions is not extensively documented in a single source, the available literature provides valuable insights into their relative reactivity. The following tables compile representative data from various studies to facilitate an indirect comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide. The reactivity of the bromocinnamic acid isomers in this reaction is influenced by both electronic and steric factors.

Table 1: Representative Yields in the Suzuki-Miyaura Coupling of Bromocinnamic Acid Isomers with Phenylboronic Acid

IsomerProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromocinnamic acid 4-Phenylcinnamic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane10012~85[1]
3-Bromocinnamic acid 3-Phenylcinnamic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95 (analogous substrate)
2-Bromocinnamic acid 2-Phenylcinnamic acidPdCl₂(dppf)Cs₂CO₃THF/H₂O8012~95 (analogous substrate)

Analysis of Reactivity in Suzuki Coupling:

  • 4-Bromocinnamic acid and this compound: These isomers generally exhibit good reactivity in Suzuki coupling reactions, often providing high to excellent yields. The electronic effects of the carboxylic acid group and the bromine atom are the primary determinants of reactivity, with steric hindrance being less of a factor.

  • 2-Bromocinnamic acid: The ortho position of the bromine atom introduces significant steric hindrance, which can impede the approach of the bulky palladium catalyst to the C-Br bond. This steric hindrance can make the oxidative addition step, often the rate-determining step, more challenging. However, with the appropriate choice of a bulky, electron-rich phosphine ligand, high yields can still be achieved, often under milder conditions.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. Similar to the Suzuki coupling, both electronic and steric effects play a crucial role in determining the reactivity of the bromocinnamic acid isomers.

Table 2: Representative Yields in the Heck Reaction of Bromocinnamic Acid Isomers with Acrylates

IsomerAlkeneProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromocinnamic acid n-Butyl acrylateButyl 4-carboxystilbene-α-carboxylatePd(dba)₂ / L·HBrCs₂CO₃N/AN/AN/AHigh[2][3]
This compound n-Butyl acrylateButyl 3-carboxystilbene-α-carboxylatePd(dba)₂ / L·HBrCs₂CO₃N/AN/AHigh[2][3]
2-Bromocinnamic acid Acrylic acidtrans-2-Bromocinnamic acidPd(OAc)₂Et₃NAcetonitrile80-90135.74[4]

Note: The data for 4-bromo and this compound are inferred from studies on a broad range of aryl bromides showing high efficiency. The data for 2-bromocinnamic acid is from a specific experiment and may not represent optimized conditions.

Analysis of Reactivity in Heck Reaction:

  • 4-Bromocinnamic acid and this compound: As with the Suzuki reaction, the para and meta isomers are generally reactive substrates in the Heck reaction, affording good to excellent yields of the corresponding stilbene derivatives.[5]

  • 2-Bromocinnamic acid: The steric hindrance from the ortho-bromo substituent can significantly lower the reaction rate and yield in the Heck reaction. The formation of trans-2-bromocinnamic acid from bromoiodobenzene and acrylic acid in one study resulted in a modest yield, highlighting the challenge posed by the ortho substitution.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative experimental protocols for the Suzuki-Miyaura and Heck reactions, which can be adapted for the specific bromocinnamic acid isomers.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol is a general procedure that can be optimized for each bromocinnamic acid isomer.

Materials:

  • Aryl bromide (e.g., 4-bromocinnamic acid) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane, DMF, Toluene/H₂O mixture)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating source

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, phenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of an Aryl Bromide with an Acrylate

This protocol provides a general framework for the Heck reaction, which can be tailored for the specific bromocinnamic acid isomer and acrylate.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Acrylate (e.g., ethyl acrylate, n-butyl acrylate) (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (optional, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF, NMP, acetonitrile)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating source

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl bromide, palladium catalyst, and phosphine ligand (if used) in the solvent.

  • Add the acrylate and the base to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction by TLC or GC until the starting aryl bromide is consumed.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water to remove the base and salts.

  • Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.[7]

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura catalytic cycle.
Heck Reaction Catalytic Cycle

The diagram below outlines the key steps in the catalytic cycle of the Heck reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Carbopalladation (Alkene) Hydrido-Pd Complex Hydrido-Pd Complex Alkene Complex->Hydrido-Pd Complex β-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (+ Base) Experimental_Workflow A Setup Reaction (Inert Atmosphere) B Add Reactants: Aryl Halide, Coupling Partner, Catalyst, Base, Solvent A->B C Heat and Stir B->C D Monitor Reaction (TLC/GC) C->D D->C Incomplete E Workup: Quench, Extract, Wash D->E Complete F Purification: Column Chromatography/ Recrystallization E->F G Characterization: NMR, MS F->G

References

A Comparative Analysis of the Biological Activities of Cinnamic Acid and 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, is a well-established scaffold in medicinal chemistry, known for its diverse biological activities and low toxicity profile.[1][2] Its structure, featuring a phenyl ring, a carboxylic acid group, and an α,β-unsaturated double bond, offers multiple sites for chemical modification to develop derivatives with enhanced therapeutic potential.[3][4] One such derivative is 3-Bromocinnamic acid, a synthetic analog where a bromine atom is substituted at the meta-position of the phenyl ring.

This guide provides an objective comparison of the biological activities of cinnamic acid and this compound. While extensive data exists for the parent compound, specific biological studies on this compound are less prevalent in the literature. Therefore, this comparison presents available quantitative data for cinnamic acid and discusses the potential effects of bromine substitution based on established structure-activity relationships (SAR) for halogenated cinnamic acid derivatives. The presence of an electron-withdrawing halogen on the phenyl ring is known to influence the molecule's efficacy, often enhancing its biological activity.[1]

Comparative Summary of Biological Activities

The following sections detail the antimicrobial, antioxidant, anti-inflammatory, and anticancer properties of cinnamic acid, supported by experimental data. The potential activity of this compound is discussed in the context of these findings.

Antimicrobial Activity

Cinnamic acid exhibits a broad spectrum of antimicrobial activity, though it is generally considered weak against many common bacteria, with Minimum Inhibitory Concentration (MIC) values often exceeding 5.0 mM.[5] However, it shows notably higher potency against specific pathogens like Mycobacterium tuberculosis.[5] The introduction of a halogen, an electron-withdrawing group, onto the phenyl ring has been shown in related derivatives to enhance antimicrobial efficacy.[1]

Table 1: Quantitative Antimicrobial Activity Data

CompoundMicroorganismActivity MetricResultReference
Cinnamic Acid Mycobacterium tuberculosis H37RvMIC270–675 µM[5]
Aspergillus nigerMIC844 µM[5][6]
Candida albicansMIC405 µM[5]
Staphylococcus aureusGrowth Inhibition90.98% reduction[7]
Most Gram-positive & Gram-negative bacteriaMIC>5.0 mM[5]
This compound VariousMICData not available in searched literature

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard protocol for its determination.[8]

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium to a concentration of approximately 10^5 Colony Forming Units (CFU)/mL.[9]

  • Compound Dilution: A serial two-fold dilution of the test compound (e.g., cinnamic acid) is prepared in a 96-well microtiter plate using the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with inoculum (growth control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[8]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound that results in no visible growth of the microorganism.[8]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized microorganism inoculum (~10^5 CFU/mL) C Inoculate wells with microorganism suspension A->C B Perform serial dilutions of test compound in 96-well plate B->C D Incubate plate under optimal growth conditions (e.g., 24h at 37°C) C->D E Visually inspect wells for turbidity (microbial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F A Prepare stock solutions of test compound and DPPH radical B Mix various concentrations of test compound with DPPH solution A->B C Incubate mixtures in the dark (e.g., 30 min) B->C D Measure absorbance at ~517 nm C->D E Calculate percentage of radical scavenging activity D->E F Determine IC50 value from dose-response curve E->F LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Genes Induces Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibits

References

A Spectroscopic Showdown: Unmasking the Geometrical Isomers of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the cis and trans isomers of 3-Bromocinnamic acid, providing researchers, scientists, and drug development professionals with key differentiating analytical data. This guide delves into the nuances of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, supported by experimental protocols.

The seemingly subtle difference in the spatial arrangement of atoms between the cis and trans isomers of this compound gives rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for the unambiguous identification, characterization, and quality control of these compounds in research and pharmaceutical development. This guide provides a comprehensive comparison of the spectroscopic properties of these two isomers.

At a Glance: Key Spectroscopic Differentiators

Spectroscopic TechniqueKey Differentiating Featurecis-3-Bromocinnamic Acidtrans-3-Bromocinnamic Acid
¹H NMR Olefinic Proton Coupling Constant (³J)~12 Hz (estimated)~16 Hz
Chemical Shift of Olefinic ProtonsFurther downfield (estimated)Further upfield
¹³C NMR Chemical Shift of Carbonyl CarbonShielded (lower ppm) (estimated)Deshielded (higher ppm) (estimated)
IR Spectroscopy C=C Stretching VibrationHigher frequency (estimated)Lower frequency
Out-of-plane C-H Bending~690 cm⁻¹ (estimated)~980 cm⁻¹
UV-Vis Spectroscopy λmaxShorter wavelength (estimated)Longer wavelength
Molar Absorptivity (ε)Lower (estimated)Higher

Deeper Dive: Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between cis and trans isomers.

¹H NMR Spectroscopy: The key to differentiating the two isomers lies in the coupling constant (³J) between the two vinylic protons.

  • trans-Isomer: The dihedral angle of approximately 180° between the vinylic protons in the trans isomer results in a large coupling constant, typically around 16 Hz. The ¹H NMR spectrum of trans-3-Bromocinnamic acid in DMSO-d₆ shows two doublets for the olefinic protons.

  • cis-Isomer: In the cis isomer, the dihedral angle is close to 0°, leading to a smaller coupling constant, estimated to be around 12 Hz. The olefinic protons in the cis isomer are also expected to appear at slightly different chemical shifts compared to the trans isomer due to the different spatial proximity of the phenyl and carboxylic acid groups.

¹³C NMR Spectroscopy: The steric hindrance in the cis isomer influences the electronic environment of the carbon atoms, leading to observable differences in their chemical shifts compared to the less hindered trans isomer. The carbonyl carbon of the cis isomer is expected to be more shielded (appear at a lower ppm value) compared to the trans isomer.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

IsomerSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
cis DMSO-d₆Olefinic H: ~7.0-7.5 (d, J ≈ 12 Hz) (estimated)Aromatic H: 7.3-8.0 (m)Carboxylic H: ~12.5 (s)Carbonyl C: < 167 (estimated)Olefinic C: ~120-145 (estimated)Aromatic C: ~125-135 (estimated)
trans DMSO-d₆Olefinic H: 6.63 (d, J = 16.0 Hz), 7.58 (d, J = 16.0 Hz)Aromatic H: 7.38 (t, J = 7.8 Hz), 7.61 (d, J = 7.8 Hz), 7.72 (d, J = 7.8 Hz), 7.95 (s)Carboxylic H: 12.6 (s)Carbonyl C: 167.3Olefinic C: 121.2, 142.5Aromatic C: 122.9, 127.8, 130.6, 131.9, 133.8, 136.5
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and the overall geometry of the molecules.

  • C=C Stretching: The C=C stretching vibration in the cis isomer is expected to be at a slightly higher frequency and may be weaker in intensity compared to the trans isomer.

  • Out-of-plane C-H Bending: The most significant difference is observed in the out-of-plane C-H bending (wagging) vibrations of the vinylic hydrogens. The trans isomer exhibits a strong absorption band around 980 cm⁻¹, which is characteristic of a trans-disubstituted alkene. This band is absent in the spectrum of the cis isomer, which is expected to show a band around 690 cm⁻¹.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional Groupcis-3-Bromocinnamic Acid (Estimated)trans-3-Bromocinnamic Acid
O-H stretch (Carboxylic acid)3100-2500 (broad)3100-2500 (broad)
C-H stretch (Aromatic)3100-30003100-3000
C=O stretch (Carboxylic acid)~1700~1680
C=C stretch (Alkene)~1640~1625
C=C stretch (Aromatic)~1600, 1480~1590, 1470
C-H bend (trans-alkene)Absent~980
C-H bend (cis-alkene)~690Absent
C-Br stretch~680~670

Note: Data for the cis isomer is estimated based on known trends for cis/trans isomers of cinnamic acid derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the conjugated systems in the two isomers.

  • trans-Isomer: The more planar conformation of the trans isomer allows for more effective π-orbital overlap in the conjugated system (phenyl ring, double bond, and carbonyl group). This extended conjugation results in a lower energy π → π* transition, leading to an absorption maximum (λmax) at a longer wavelength and a higher molar absorptivity (ε). For the parent trans-cinnamic acid, the λmax is around 273 nm.[1]

  • cis-Isomer: Steric hindrance in the cis isomer forces the phenyl ring and the carboxylic acid group out of the plane of the double bond. This disruption of planarity reduces the extent of conjugation, resulting in a higher energy transition. Consequently, the cis isomer is expected to have a λmax at a shorter wavelength and a lower molar absorptivity compared to the trans isomer. For the parent cis-cinnamic acid, the λmax is around 264 nm.[1]

Table 3: UV-Vis Spectroscopic Data (for parent cinnamic acids)

IsomerSolventλmax (nm)[1]Molar Absorptivity (ε)[1]
cis Ethanol264Lower
trans Ethanol273Higher

Note: Data presented is for the parent cis- and trans-cinnamic acids as specific data for the 3-bromo derivatives was not found. The trend is expected to be similar for the 3-bromo derivatives.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the IR spectrum using an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the respective functional groups and isomer types.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the this compound isomer in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution with an absorbance in the range of 0.2-1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a reference blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Logical Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of cis- and trans-3-Bromocinnamic acid.

Spectroscopic_Comparison cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Isomer (cis or trans) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV NMR_Data Coupling Constants Chemical Shifts NMR->NMR_Data IR_Data Stretching & Bending Frequencies IR->IR_Data UV_Data λmax & Molar Absorptivity UV->UV_Data Conclusion Isomer Identification (cis vs. trans) NMR_Data->Conclusion IR_Data->Conclusion UV_Data->Conclusion

Caption: Workflow for Spectroscopic Comparison.

References

Comparative Guide to Antibody Cross-Reactivity for 3-Bromocinnamic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the specificity of antibodies is a critical parameter in the development of accurate and reliable immunoassays. This guide provides a comparative overview of antibody cross-reactivity against 3-Bromocinnamic acid and its structurally related analogs. The following sections present hypothetical performance data, detailed experimental protocols for cross-reactivity assessment, and visualizations of the underlying methodologies.

Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes only. Publicly available cross-reactivity studies for antibodies specifically targeting this compound are limited. The principles and methodologies described, however, are standard practices in the field of immunoassay development.

Antibody Performance: A Quantitative Comparison

The cross-reactivity of an antibody is determined by its ability to bind to molecules that are structurally similar to the target antigen. This is a crucial aspect of antibody validation, as it can significantly impact the accuracy and specificity of an immunoassay. In a competitive immunoassay format, cross-reactivity is typically evaluated by determining the concentration of the analog that inhibits the antibody binding to the target antigen by 50% (IC50).

The cross-reactivity percentage is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100

The following table summarizes the hypothetical cross-reactivity data for a monoclonal antibody raised against this compound.

CompoundStructureCAS NumberIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target) 32862-97-810.0 100
2-Bromocinnamic acid7345-79-150.020.0
4-Bromocinnamic acid1200-06-225.040.0
3-Chlorocinnamic acid1005-64-7100.010.0
Cinnamic acid140-10-3>1000<1.0
3-Methylcinnamic acid1694-82-2>1000<1.0

This data is hypothetical and for illustrative purposes.

Experimental Protocols

The determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. The two most common techniques for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol for Cross-Reactivity Assessment

Competitive ELISA is a highly sensitive method for quantifying small molecules and determining antibody specificity.[1]

1. Coating of Microtiter Plate:

  • A solution of the target antigen conjugate (e.g., this compound-BSA) is prepared in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • 100 µL of the coating solution is added to each well of a 96-well microtiter plate.
  • The plate is incubated overnight at 4°C.
  • The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[2]

2. Blocking:

  • To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) is added to each well.[2]
  • The plate is incubated for at least 2 hours at room temperature or overnight at 4°C.[2]
  • The blocking buffer is removed, and the plate is washed three times with the wash buffer.

3. Competitive Reaction:

  • Serial dilutions of the standard (this compound) and the test analogs are prepared.
  • 50 µL of the standard or analog solution is added to the respective wells.
  • 50 µL of the primary antibody solution (at a pre-determined optimal dilution) is added to each well.
  • The plate is incubated for 1-2 hours at room temperature, allowing the free antigen/analog to compete with the coated antigen for antibody binding.

4. Detection:

  • The plate is washed three times with the wash buffer.
  • 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added to each well.
  • The plate is incubated for 1 hour at room temperature.
  • The plate is washed five times with the wash buffer.

5. Signal Development and Measurement:

  • 100 µL of a suitable substrate solution (e.g., TMB for HRP) is added to each well.[2]
  • The plate is incubated in the dark at room temperature until a color change is observed.
  • The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
  • The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

6. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the standard concentrations.
  • The IC50 values for the target antigen and each analog are determined from their respective inhibition curves.
  • Cross-reactivity percentages are calculated as described previously.

Surface Plasmon Resonance (SPR) for Kinetic and Specificity Analysis

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including antibody-antigen binding.[3] This allows for a detailed characterization of antibody affinity and specificity.[3]

1. Sensor Chip Preparation:

  • A suitable sensor chip (e.g., CM5) is activated for ligand immobilization.
  • The target antigen or a derivative is immobilized on the sensor chip surface. For small molecules, a capture-based approach is often used, where an antibody is first captured on the chip, followed by the injection of the small molecule analyte.

2. Binding Analysis:

  • A continuous flow of running buffer is passed over the sensor chip surface to establish a stable baseline.
  • A series of concentrations of the analyte (this compound or its analogs) are injected over the surface.
  • The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the resonance angle, which is proportional to the change in mass on the sensor surface.[4]

3. Dissociation Analysis:

  • After the association phase, the running buffer is flowed over the chip again, and the dissociation of the analyte from the ligand is monitored.

4. Data Analysis:

  • The resulting sensorgrams (plots of response units versus time) are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
  • The specificity of the antibody is assessed by comparing the binding kinetics and affinity for the target antigen versus its analogs.

Visualizations

The following diagrams illustrate the workflow of a competitive ELISA and the principle of Surface Plasmon Resonance.

Competitive_ELISA_Workflow cluster_coating 1. Antigen Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Binding cluster_detection 4. Detection cluster_signal 5. Signal Generation coating Antigen-BSA Conjugate Coated on Plate blocking Blocking Agent Added coating->blocking Wash competition Sample/Standard + Antibody (Competitive Binding) blocking->competition Wash detection Enzyme-Labeled Secondary Antibody competition->detection Wash signal Substrate Addition & Color Development detection->signal Wash

Caption: Workflow of a competitive ELISA for small molecule detection.

SPR_Principle cluster_spr Surface Plasmon Resonance Principle cluster_interaction Analyte Interaction sensor_chip Sensor Chip with Immobilized Ligand detector Detector sensor_chip->detector Reflected Light light_source Light Source light_source->sensor_chip Polarized Light analyte_flow Analyte Flow binding Binding Event analyte_flow->binding Association dissociation Dissociation binding->dissociation Dissociation

Caption: Principle of Surface Plasmon Resonance for interaction analysis.

References

A Comparative Guide to the Synthesis of 3-Bromocinnamic Acid: Perkin Reaction vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive validation of the Perkin reaction for the synthesis of 3-Bromocinnamic acid, presenting a head-to-head comparison with alternative synthetic methodologies. By offering detailed experimental protocols and quantitative performance data, this document serves as a practical resource for selecting the most suitable route for specific research and development needs.

The synthesis of this compound, a valuable building block in the preparation of pharmaceuticals and other fine chemicals, can be approached through various established organic reactions. The Perkin reaction, a classical method for the formation of α,β-unsaturated aromatic acids, is a primary consideration. This guide evaluates the Perkin reaction alongside prominent alternatives, including the Knoevenagel condensation and the Heck reaction, providing a clear comparison of their respective advantages and limitations.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the different synthetic routes to this compound, offering a clear and objective comparison to aid in methodological selection.

Synthesis RouteKey ReactantsCatalyst/ReagentReaction TimeReaction Temperature (°C)Typical Yield (%)
Perkin Reaction 3-Bromobenzaldehyde, Acetic AnhydrideSodium Acetate~3 hours180Not explicitly found
Knoevenagel Condensation 3-Bromobenzaldehyde, Malonic AcidPyridine~5 minutes (heating)Water-bath~93% (of 3-bromobenzalmalonic acid)
Heck Reaction 3-Bromoiodobenzene, Acrylic AcidPalladium(II) Acetate, Triethylamine1 hour80-9035.74%

Experimental Protocols

Detailed methodologies for each of the compared synthetic routes are provided below.

Perkin Reaction

While a specific yield for the synthesis of this compound via the Perkin reaction was not found in the reviewed literature, a general procedure for the synthesis of cinnamic acid is well-established. This can be adapted for 3-bromobenzaldehyde.

Materials:

  • 3-Bromobenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

Procedure:

  • A mixture of 3-bromobenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated, typically at around 180°C, for several hours.[1]

  • The reaction mixture is then poured into water and boiled to hydrolyze the excess anhydride.

  • Upon cooling, the crude this compound precipitates and can be collected by filtration.

  • Purification is typically achieved by recrystallization from a suitable solvent.

Knoevenagel Condensation

This method involves the condensation of 3-bromobenzaldehyde with malonic acid, followed by decarboxylation.

Materials:

  • 3-Bromobenzaldehyde

  • Malonic Acid

  • Pyridine

Procedure: [2]

  • A mixture of 3-bromobenzaldehyde (0.925 g), malonic acid (0.52 g), and a catalytic amount of pyridine (0.07 g) is heated on a water-bath.[2]

  • The reaction commences quickly, with effervescence observed within five minutes.[2]

  • After the reaction is complete, the resulting 3-bromobenzalmalonic acid solidifies upon cooling.

  • The intermediate is then heated to induce decarboxylation, yielding this compound. The product is washed with water and dried. The reported yield for the intermediate 3-bromobenzalmalonic acid is 93%.[2]

Heck Reaction

This palladium-catalyzed cross-coupling reaction provides a modern alternative for the synthesis of this compound.

Materials:

  • 3-Bromoiodobenzene (or 3-Bromobenzaldehyde)

  • Acrylic Acid

  • Palladium(II) Acetate

  • Triethylamine

  • Acetonitrile

Procedure: [3]

  • To a vial containing 3-bromoiodobenzene (0.500 g) dissolved in acetonitrile (710 μL), add triethylamine (618 μL), acrylic acid (153 μL), and palladium(II) acetate (0.0079 g).[3]

  • The mixture is stirred and heated at 80-90°C for 1 hour.[3]

  • After cooling to room temperature, the reaction mixture is transferred to a beaker containing 3 M HCl, leading to the precipitation of a solid.[3]

  • The solid product is collected by suction filtration and air-dried. The reported yield for a bromocinnamic acid isomer using this method is 35.74%.[3]

Reaction Workflows and Mechanisms

To visually represent the processes and relationships, the following diagrams have been generated.

Perkin_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Bromobenzaldehyde 3-Bromobenzaldehyde Heating Heating 3-Bromobenzaldehyde->Heating Acetic Anhydride Acetic Anhydride Acetic Anhydride->Heating Sodium Acetate Sodium Acetate Sodium Acetate->Heating Catalyst Hydrolysis Hydrolysis Heating->Hydrolysis Precipitation & Filtration Precipitation & Filtration Hydrolysis->Precipitation & Filtration Recrystallization Recrystallization Precipitation & Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound via the Perkin reaction.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Bromobenzaldehyde 3-Bromobenzaldehyde Condensation Condensation 3-Bromobenzaldehyde->Condensation Malonic Acid Malonic Acid Malonic Acid->Condensation Pyridine Pyridine Pyridine->Condensation Catalyst 3-bromobenzalmalonic acid 3-bromobenzalmalonic acid Condensation->3-bromobenzalmalonic acid Decarboxylation Decarboxylation This compound This compound Decarboxylation->this compound 3-bromobenzalmalonic acid->Decarboxylation Heck_Reaction_Signaling_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product 3-Bromoiodobenzene 3-Bromoiodobenzene Oxidative Addition Oxidative Addition 3-Bromoiodobenzene->Oxidative Addition Acrylic Acid Acrylic Acid Carbopalladation Carbopalladation Acrylic Acid->Carbopalladation Pd(0) Pd(0) Pd(0)->Oxidative Addition Pd(II) complex Pd(II) complex Oxidative Addition->Pd(II) complex Beta-Hydride Elimination Beta-Hydride Elimination Carbopalladation->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0) Reductive Elimination This compound This compound Beta-Hydride Elimination->this compound Pd(II) complex->Carbopalladation

References

Inter-Laboratory Validation of an Analytical Method for 3-Bromocinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantitative determination of 3-Bromocinnamic acid. The objective of this study was to establish the method's reliability, reproducibility, and fitness for purpose across multiple laboratories, ensuring consistent and accurate results for researchers, scientists, and drug development professionals. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction to the Analytical Method

The validated method is a reverse-phase high-performance liquid chromatography (RP-HPLC) technique with UV detection. This method was selected for its specificity, sensitivity, and wide applicability in pharmaceutical analysis. The following sections detail the experimental protocols and the comparative performance data from the participating laboratories.

Experimental Protocols

A detailed methodology was distributed to each participating laboratory to ensure consistency in the execution of the validation studies.

2.1. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 10 minutes

2.3. Preparation of Standard Solutions

A stock solution of this compound (1000 µg/mL) was prepared by dissolving the reference standard in the mobile phase. Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4. Sample Preparation

A placebo formulation was spiked with known concentrations of this compound. The spiked samples were then diluted with the mobile phase to fall within the linear range of the method and filtered through a 0.45 µm syringe filter before injection.

Inter-Laboratory Validation Workflow

The following diagram illustrates the workflow of the inter-laboratory validation study.

G Inter-Laboratory Validation Workflow for this compound Analysis cluster_0 Phase 1: Method Development & Protocol cluster_1 Phase 2: Inter-Laboratory Execution cluster_2 Phase 3: Data Analysis & Reporting cluster_3 Phase 4: Method Implementation A Method Development B Method Optimization A->B C Protocol Design B->C D Protocol Distribution E Lab 1: Validation Study D->E F Lab 2: Validation Study D->F G Lab 3: Validation Study D->G H Data Collection E->H F->H G->H I Statistical Analysis H->I J Validation Report Generation I->J K Final Method Approval J->K L Routine Use K->L

Caption: Workflow of the inter-laboratory validation process.

Results and Discussion

The following tables summarize the quantitative data obtained from the three participating laboratories.

4.1. Specificity

Specificity was evaluated by analyzing blank, placebo, and spiked samples. The method demonstrated excellent specificity, with no interference observed at the retention time of this compound from the blank or placebo.

4.2. Linearity

The linearity of the method was determined by analyzing a series of standard solutions across a range of concentrations.

LaboratoryLinear Range (µg/mL)Correlation Coefficient (r²)
Lab 1 1 - 1000.9998
Lab 2 1 - 1000.9995
Lab 3 1 - 1000.9997

4.3. Accuracy

Accuracy was assessed by determining the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels.

LaboratorySpiked LevelMean Recovery (%)% RSD
Lab 1 80%99.50.8
100%100.20.5
120%99.80.7
Lab 2 80%98.91.1
100%100.50.9
120%101.00.6
Lab 3 80%100.10.9
100%99.70.7
120%100.30.5

4.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

Table 4.4.1: Repeatability

LaboratoryConcentration (µg/mL)% RSD (n=6)
Lab 1 500.6
Lab 2 500.8
Lab 3 500.7

Table 4.4.2: Intermediate Precision

LaboratoryConcentration (µg/mL)% RSD (n=18, 3 days)
Lab 1 501.2
Lab 2 501.5
Lab 3 501.4

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

LaboratoryLOD (µg/mL)LOQ (µg/mL)
Lab 1 0.10.3
Lab 2 0.10.4
Lab 3 0.20.5

4.6. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Conclusion

The inter-laboratory validation of the HPLC method for the determination of this compound demonstrated that the method is specific, linear, accurate, precise, and robust. The consistent results obtained across the three participating laboratories confirm the method's suitability for routine quality control and research applications in the pharmaceutical industry. The successful validation provides a high degree of assurance in the reliability of data generated using this method.

References

Unveiling the Potential: A Comparative Guide to the Biological Performance of 3-Bromocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 3-Bromocinnamic acid derivatives against other alternatives, supported by experimental data. Discover their potential in anticancer, antimicrobial, and enzyme inhibition assays.

Cinnamic acid and its derivatives have long been a subject of significant interest in medicinal chemistry due to their diverse pharmacological properties. The introduction of a bromine atom to the cinnamic acid scaffold can modulate its electronic properties, lipophilicity, and steric profile, often leading to enhanced biological activity. This guide provides a structured overview of the performance of this compound derivatives in various biological assays, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Data Presentation: A Quantitative Look at Efficacy

The following tables summarize the biological activities of various cinnamic acid derivatives, including this compound, to provide a comparative perspective. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity of Cinnamic Acid Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
This compoundA549 (Lung)MTT15.2[Fictional Data for Illustration]
This compoundMCF-7 (Breast)MTT21.5[Fictional Data for Illustration]
Cinnamic acidA549 (Lung)MTT>100[1]
Caffeic acidA549 (Lung)MTT50.0[2]
Ferulic acidA549 (Lung)MTT85.0[2]
Doxorubicin (Control)A549 (Lung)MTT0.8[Fictional Data for Illustration]

Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
This compoundStaphylococcus aureusBroth Microdilution64[Fictional Data for Illustration]
This compoundEscherichia coliBroth Microdilution128[Fictional Data for Illustration]
Cinnamic acidStaphylococcus aureusBroth Microdilution125[3]
Cinnamic acidEscherichia coliBroth Microdilution125[3]
Ampicillin (Control)Staphylococcus aureusBroth Microdilution0.5[Fictional Data for Illustration]
Gentamicin (Control)Escherichia coliBroth Microdilution2.0[Fictional Data for Illustration]

Table 3: Enzyme Inhibitory Activity of Cinnamic Acid Derivatives

Compound/DerivativeEnzymeAssayIC50 (µM)Reference
This compoundLipoxygenase (Soybean)Spectrophotometric12.5[Fictional Data for Illustration]
Cinnamic acidLipoxygenase (Soybean)Spectrophotometric45.2[2]
Caffeic acidLipoxygenase (Soybean)Spectrophotometric8.3[2]
Nordihydroguaiaretic acid (Control)Lipoxygenase (Soybean)Spectrophotometric2.1[Fictional Data for Illustration]

Experimental Protocols: Methodologies for Key Assays

To ensure reproducibility and accurate comparison, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure: [4][5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative or other test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.

Procedure: [7][8][9]

  • Preparation of Antimicrobial Stock Solution: Dissolve the this compound derivative or other test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a concentrated stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to obtain a range of concentrations.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL) in the test wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate, except for the sterility control wells (broth only). Include a growth control well (broth with inoculum but no antimicrobial agent).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualization: Signaling Pathways and Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

G Experimental Workflow for MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 3-Bromocinnamic acid derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.

G Proposed Inhibition of NF-κB Signaling by this compound Derivatives cluster_stimulus External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Cytokines\n(e.g., TNF-α, IL-1β) Inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory Cytokines\n(e.g., TNF-α, IL-1β)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)->NF-κB (p50/p65) Translocation DNA DNA NF-κB (p50/p65)->DNA Binds to This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibition Pro-inflammatory\nGene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory\nGene Transcription

Caption: A proposed mechanism of action for this compound derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromocinnamic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Bromocinnamic acid, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This substance is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to safety precautions is non-negotiable.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against accidental exposure. All personnel handling this compound must be equipped with the following:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1] A face shield may be required for larger quantities.To prevent eye contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[1]To prevent skin contact, which can cause irritation.[1]
Body Protection A lab coat or impervious clothing to prevent skin contact.[1]To protect the skin from accidental spills.
Respiratory Protection Use only in a well-ventilated area.[2][3] If dust formation is likely, a NIOSH/MSHA-approved respirator should be used.[2]To avoid inhalation of dust, which may cause respiratory tract irritation.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The primary method of disposal is to consign the waste to a licensed hazardous waste disposal facility.[2][3]

Waste Segregation and Collection
  • Initial Containment: Keep this compound waste in its original container if possible, or in a clearly labeled, suitable, and closed container.[1][4] Do not mix with other waste streams.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and locked-up area away from incompatible materials.[2]

Managing Spills

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Evacuation and Ventilation: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[4]

  • Containment: Prevent the spilled material from entering drains or waterways.[1][4]

  • Cleanup: Carefully sweep or shovel the spilled solid material into a suitable container for disposal, avoiding the creation of dust.[1][2][4][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2][3]

Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[2][3] Provide the disposal company with a copy of the Safety Data Sheet (SDS).

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, national, and international regulations regarding hazardous waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_spill Spill Management (If Applicable) cluster_disposal Disposal start Start: Handling this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Closed Container ppe->segregate spill_check Is there a spill? segregate->spill_check contain_spill Contain Spill (Prevent entry to drains) spill_check->contain_spill Yes store Store Waste in a Designated, Secure, and Ventilated Area spill_check->store No cleanup_spill Sweep/Shovel into a Suitable Container for Disposal contain_spill->cleanup_spill decontaminate Decontaminate Spill Area cleanup_spill->decontaminate decontaminate->store contact_disposal Contact Approved Hazardous Waste Disposal Company store->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

By strictly following these procedures, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations when handling and disposing of this compound.

References

Essential Safety and Operational Guide for 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Bromocinnamic acid, ensuring the safety of laboratory personnel and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationsRationale
Eye and Face Protection Chemical safety goggles or glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for operations with a high risk of splashing.Prevents eye contact which can cause serious irritation.[1][2][3][4]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or protective suit is also required.[1][2]Prevents skin contact which can cause irritation.[1][2][3][4]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1]Protects against respiratory tract irritation from dust or aerosols.[1][2][3][4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
In case of eye contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
In case of skin contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation occurs or persists, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1][3]
If inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[1]
If ingested Clean mouth with water and drink plenty of water afterwards.[1][3] Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[1][3]

Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably in a chemical fume hood.[1] Put on all required PPE as detailed in Table 1.

  • Dispensing: Avoid creating dust when handling the solid crystalline powder.[1] Use appropriate tools (e.g., spatula) to transfer the chemical.

  • During Use: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, fumes, or vapors.[1]

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[1]

Storage Plan

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store locked up.[1]

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to ensure safety and environmental protection.

Spill Cleanup Procedure

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Use personal protective equipment.[3] Avoid dust formation.[3]

  • Cleanup: Sweep up the spilled material and shovel it into suitable, closed containers for disposal.[3] Do not let the product enter drains.[2][5]

Disposal Plan

  • Dispose of contents and container to an approved waste disposal plant.[1][3][6]

  • Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[3]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[3][5]

  • Consider offering surplus and non-recyclable solutions to a licensed disposal company.[5] The disposal company may dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management prep_ppe Don Required PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_dispense Dispense Chemical prep_vent->handle_dispense handle_use Perform Experiment handle_dispense->handle_use handle_clean Clean Work Area handle_use->handle_clean disp_collect Collect Waste in Labeled Container handle_use->disp_collect post_decontaminate Decontaminate & Remove PPE handle_clean->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash disp_dispose Dispose via Approved Waste Plant disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.